BIIL-260 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3.ClH/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32;/h3-18,33H,19-20H2,1-2H3,(H3,31,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFHIWXKXUSXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BIIL-260 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIIL-260 hydrochloride is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. As the active metabolite of the prodrug BIIL 284, BIIL-260 competitively and reversibly binds to BLT1, effectively inhibiting the pro-inflammatory signaling cascade initiated by LTB4. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on cellular signaling, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the fields of inflammation, immunology, and drug development.
Introduction to Leukotriene B4 and its Receptor BLT1
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses.[1] LTB4 exerts its effects primarily through the high-affinity G protein-coupled receptor (GPCR), BLT1, which is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and monocytes/macrophages.[1] Activation of BLT1 by LTB4 triggers a cascade of intracellular signaling events, leading to a range of pro-inflammatory cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.
This compound: A Selective BLT1 Antagonist
BIIL-260 is the active metabolite of the orally administered prodrug, BIIL 284. Following administration, BIIL 284 is metabolized by ubiquitous esterases to form BIIL-260 and its glucuronidated metabolite, BIIL 315. Both metabolites exhibit high affinity for the LTB4 receptor.[2] BIIL-260 acts as a competitive antagonist at the BLT1 receptor, meaning it binds to the same site as the endogenous ligand LTB4 but does not activate the receptor. This binding is reversible and saturable.[2]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro assays. These studies have demonstrated its high affinity for the BLT1 receptor and its efficacy in inhibiting LTB4-induced cellular responses.
| Parameter | Value | Cell Type/System | Reference |
| Ki (Binding Affinity) | 1.7 nM | Isolated human neutrophil cell membranes | [2][3] |
| IC50 (Ca2+ Release Inhibition) | 0.82 nM | Human neutrophils | [2][3] |
Table 1: In Vitro Activity of BIIL-260
Molecular Mechanism of Action
Inhibition of LTB4-Induced Signaling Pathways
The binding of LTB4 to BLT1 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins, primarily of the Gαi and Gαq families. This activation triggers downstream signaling cascades. BIIL-260, by competitively occupying the LTB4 binding site, prevents this activation and the subsequent signaling events.
The primary signaling pathways inhibited by this compound include:
-
Inhibition of Calcium Mobilization: LTB4 binding to BLT1 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). BIIL-260 potently inhibits this LTB4-induced intracellular calcium release.[2][3]
-
Modulation of Cyclic Adenosine Monophosphate (cAMP) Levels: LTB4 signaling through Gαi inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP is associated with various pro-inflammatory responses in neutrophils. By blocking LTB4 binding, BIIL-260 is expected to prevent this decrease in cAMP.
The following diagram illustrates the LTB4 signaling pathway and the point of intervention by this compound.
Figure 1: LTB4 Signaling Pathway and Inhibition by BIIL-260. This diagram illustrates the activation of the BLT1 receptor by LTB4, leading to downstream signaling cascades that result in pro-inflammatory responses. BIIL-260 acts as a competitive antagonist, blocking the binding of LTB4 and inhibiting these pathways.
Structural Basis of BIIL-260 Interaction with BLT1
The crystal structure of the BLT1 receptor in complex with BIIL-260 has been elucidated (PDB ID: 5X33), providing detailed insights into their molecular interaction.[4][5] BIIL-260 binds to a pocket within the transmembrane helices of the BLT1 receptor. The benzamidine (B55565) moiety of BIIL-260 plays a critical role in this interaction, forming a salt bridge with Asp66 in transmembrane helix 2 (TM2).[6] This interaction is crucial for the high-affinity binding of BIIL-260. Other key residues involved in the binding of BIIL-260 to BLT1 include Val69 (TM2), Ser106 (TM3), Trp236 (TM6), and Ser276 (TM7).
Figure 2: BIIL-260 Binding Interactions within the BLT1 Receptor. This diagram highlights the key amino acid residues of the BLT1 receptor that interact with BIIL-260. The benzamidine group of BIIL-260 forms a critical salt bridge with Asp66.
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro assays. The following sections provide detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of BIIL-260 for the BLT1 receptor.
Objective: To quantify the competitive binding of BIIL-260 to the BLT1 receptor using a radiolabeled LTB4 ligand.
Materials:
-
Membrane preparations from cells expressing the BLT1 receptor (e.g., human neutrophils or a recombinant cell line).
-
Radiolabeled LTB4 (e.g., [3H]LTB4).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
96-well microplates.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [3H]LTB4 (typically at or below its Kd), and varying concentrations of this compound. For determining non-specific binding, a high concentration of unlabeled LTB4 is used in separate wells. The final volume is brought up with binding buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of BIIL-260 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the BIIL-260 concentration to generate a competition curve. The IC50 value (the concentration of BIIL-260 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of BIIL-260 for the BLT1 receptor.
Intracellular Calcium Mobilization Assay
This assay is used to determine the functional inhibitory activity (IC50) of BIIL-260 on LTB4-induced cellular responses.
Objective: To measure the ability of BIIL-260 to inhibit LTB4-induced increases in intracellular calcium concentration in a cell-based assay.
Materials:
-
Cells expressing the BLT1 receptor (e.g., human neutrophils).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
This compound.
-
LTB4.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence microplate reader with automated injection capabilities.
-
96-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. The AM ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the fluorescent dye inside the cell.
-
Pre-incubation with BIIL-260: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound for a defined period.
-
Measurement of Fluorescence: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.
-
LTB4 Stimulation: Inject a fixed concentration of LTB4 (typically a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Post-stimulation Measurement: Immediately after LTB4 injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity (peak fluorescence minus baseline fluorescence) is proportional to the increase in intracellular calcium. Plot the percentage of inhibition of the LTB4-induced calcium response against the logarithm of the BIIL-260 concentration. The IC50 value is determined from the resulting dose-response curve.
Figure 4: Intracellular Calcium Mobilization Assay Workflow. This diagram outlines the steps for a functional cell-based assay to measure the inhibitory effect of BIIL-260 on LTB4-induced calcium release.
Pharmacodynamic Effects and Clinical Relevance
Clinical trials have been conducted with the prodrug, BIIL 284, providing insights into the in vivo activity of BIIL-260. In a phase I pharmacokinetics-pharmacodynamics study in patients with rheumatoid arthritis, oral administration of BIIL 284 resulted in a dose-dependent inhibition of LTB4-induced upregulation of CD11b/CD18 (Mac-1) on peripheral blood neutrophils.[1] This demonstrates that BIIL-260 can effectively antagonize the pro-inflammatory actions of LTB4 in a clinical setting. However, in a phase II trial in patients with active rheumatoid arthritis, BIIL 284 showed only modest improvements in disease activity.[1][7] Another phase II trial in patients with cystic fibrosis was terminated early due to an increase in pulmonary-related adverse events in the treatment group.[8] These findings suggest that while BIIL-260 is a potent LTB4 antagonist, the therapeutic role of targeting the LTB4/BLT1 pathway may be complex and context-dependent.
Conclusion
This compound is a high-affinity, selective antagonist of the LTB4 receptor, BLT1. Its mechanism of action involves the competitive and reversible blockade of LTB4 binding, leading to the inhibition of key pro-inflammatory signaling pathways, most notably the mobilization of intracellular calcium. The detailed understanding of its molecular interactions with the BLT1 receptor provides a strong basis for its characterization as a potent anti-inflammatory agent. While clinical outcomes with its prodrug have been mixed, the data presented in this technical guide underscore the well-defined and potent mechanism of action of this compound, making it a valuable tool for research into the role of the LTB4/BLT1 axis in health and disease.
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb_00005x33 [wwpdb.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
BIIL-260 Hydrochloride: A Potent Leukotriene B4 Receptor Antagonist for Inflammatory Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor.[1][2] It is the active metabolite of the prodrug BIIL 284.[3][4] By competitively and reversibly inhibiting the binding of LTB4 to its receptor, BIIL-260 effectively blocks downstream signaling cascades that are pivotal in mediating inflammatory responses.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, key quantitative data from in vitro and in vivo studies, detailed experimental protocols for its evaluation, and a visualization of the LTB4 signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, immunology, and drug development.
Core Compound Properties
BIIL-260 is a non-peptidic small molecule that exhibits high affinity and selectivity for the LTB4 receptor.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-[(3-{4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxymethyl}phenyl)methoxy]benzene-1-carboximidamide hydrochloride | [3] |
| Molecular Formula | C30H30N2O3 · HCl | [3][5] |
| Molecular Weight | 503.04 g/mol (hydrochloride salt) | [5] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. | [3] |
Mechanism of Action: Antagonism of the LTB4 Receptor
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammation.[6] Its biological effects are primarily mediated through the high-affinity G protein-coupled receptor (GPCR), BLT1.[6][7] BIIL-260 exerts its anti-inflammatory effects by acting as a competitive antagonist at the BLT1 receptor.[1][2]
Upon binding of LTB4 to the BLT1 receptor, a conformational change is induced, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi/o and Gq subfamilies.[7] This activation initiates a cascade of intracellular signaling events, including:
-
Phospholipase C (PLC) Activation: Leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores.[1][4]
-
Protein Kinase C (PKC) Activation: Stimulated by DAG and calcium.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: Including ERK phosphorylation.[8][9]
These signaling events culminate in various cellular responses that are central to the inflammatory process, such as chemotaxis (directed cell migration), degranulation, and the production of reactive oxygen species (ROS) in immune cells like neutrophils.[9]
BIIL-260 competitively inhibits the binding of LTB4 to the BLT1 receptor, thereby preventing the initiation of these downstream signaling pathways and abrogating the pro-inflammatory cellular responses.[1][2][4]
Signaling Pathway of LTB4 Receptor Activation and Inhibition by BIIL-260
Caption: LTB4 signaling and BIIL-260 inhibition.
Quantitative Data Summary
The potency and efficacy of BIIL-260 and its related compounds have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Assay | Species/Cell Type | Parameter | Value (nM) | Reference |
| BIIL-260 | LTB4 Receptor Binding | Human Neutrophil Membranes | Ki | 1.7 | [1][2] |
| BIIL-260 | LTB4-induced Ca2+ Release | Human Neutrophils | IC50 | 0.82 | [1][10] |
| BIIL 315 (Glucuronide Metabolite) | LTB4 Receptor Binding | Human Neutrophil Membranes | Ki | 1.9 | [4] |
| BIIL 315 (Glucuronide Metabolite) | LTB4-induced Ca2+ Release | Human Neutrophils | IC50 | 0.75 | [4] |
| BIIL 284 (Prodrug) | LTB4 Receptor Binding | Human Neutrophil Membranes | Ki | 230 | [11] |
Table 2: In Vivo Efficacy of the Prodrug BIIL 284
| Model | Species | Endpoint | Parameter | Value (mg/kg, p.o.) | Reference |
| LTB4-induced Ear Inflammation | Mouse | Inhibition of Inflammation | ED50 | 0.008 | [4] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Chemotaxis | ED50 | 0.03 | [4] |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | ED50 | 0.004 | [4] |
| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 Expression | ED50 | 0.05 | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay for LTB4 Receptor
This protocol is a representative method for determining the binding affinity (Ki) of a test compound like BIIL-260 for the LTB4 receptor.
Objective: To measure the competitive inhibition of a radiolabeled LTB4 ligand ([3H]LTB4) binding to its receptor by BIIL-260.
Materials:
-
Isolated human neutrophil cell membranes
-
[3H]LTB4 (radioligand)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of human neutrophil membranes in the assay buffer to a final protein concentration of approximately 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer or unlabeled LTB4 (for non-specific binding).
-
50 µL of various concentrations of this compound (or vehicle control).
-
50 µL of [3H]LTB4 at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters in the 96-well filter plate. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled LTB4) from total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the BIIL-260 concentration.
-
Determine the IC50 value (the concentration of BIIL-260 that inhibits 50% of the specific [3H]LTB4 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 7. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Pardon Our Interruption [opnme.com]
The Role of BIIL-260 Hydrochloride in Anti-Inflammatory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B₄ (LTB₄) receptor, demonstrating significant anti-inflammatory properties. As the active metabolite of the prodrug BIIL 284, BIIL-260 competitively and reversibly inhibits the binding of LTB₄ to its G-protein coupled receptor (GPCR) on the surface of immune cells, particularly neutrophils. This blockade disrupts the downstream signaling cascade responsible for key inflammatory processes, including intracellular calcium mobilization, chemotaxis, and the upregulation of adhesion molecules. This technical guide provides an in-depth analysis of the mechanism of action of BIIL-260, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Leukotriene B₄ is a powerful lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It plays a pivotal role in the initiation and amplification of the acute inflammatory response by attracting and activating leukocytes.[1] LTB₄ exerts its effects through binding to specific high-affinity receptors, primarily the BLT1 receptor, which is predominantly expressed on leukocytes such as neutrophils, eosinophils, and monocytes/macrophages.[1] Consequently, antagonism of the LTB₄ receptor represents a compelling therapeutic strategy for a range of inflammatory diseases.
This compound has emerged as a highly potent and selective LTB₄ receptor antagonist.[2][3][4] It is the active form of the prodrug BIIL 284 (amelubant), which is converted to BIIL-260 and its glucuronidated metabolite, BIIL 315, by ubiquitous esterases following oral administration.[1][5] Both BIIL-260 and BIIL-315 exhibit high affinity for the LTB₄ receptor, effectively inhibiting its pro-inflammatory signaling.[5]
Mechanism of Action
The anti-inflammatory activity of this compound is rooted in its competitive antagonism of the LTB₄ receptor. By binding to this receptor, BIIL-260 prevents the binding of the endogenous ligand LTB₄, thereby inhibiting the downstream signaling events that orchestrate the inflammatory cascade. The interaction of BIIL-260 with the LTB₄ receptor is characterized as saturable, reversible, and competitive.[2][4][6]
The primary consequences of LTB₄ receptor blockade by BIIL-260 include:
-
Inhibition of Chemotaxis: LTB₄ is a potent chemoattractant for neutrophils, guiding them to sites of inflammation. By blocking the LTB₄ receptor, BIIL-260 inhibits this directed migration of neutrophils.
-
Suppression of Leukocyte Activation: LTB₄ binding to its receptor triggers a cascade of intracellular events leading to leukocyte activation. This includes the upregulation of adhesion molecules, such as Macrophage-1 antigen (Mac-1), which is composed of CD11b/CD18.[5] BIIL-260 attenuates this activation process.
-
Reduction of Intracellular Calcium Mobilization: A key signaling event following LTB₄ receptor activation is the release of intracellular calcium (Ca²⁺), which acts as a second messenger to initiate various cellular responses. BIIL-260 potently inhibits this LTB₄-induced calcium flux.[4][5][6]
While the initial query considered a potential role in modulating LFA-1/ICAM-1 interactions, the available evidence strongly indicates that the primary anti-inflammatory mechanism of BIIL-260 is centered on the LTB₄ receptor pathway and its influence on neutrophil chemotaxis and activation, including the upregulation of β2-integrins like Mac-1 (CD11b/CD18), rather than a direct effect on LFA-1 (CD11a/CD18) and its interaction with ICAM-1.
Quantitative Data
The potency of this compound and its related compounds has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Compound | Assay | Target | Value | Reference |
| This compound | Receptor Binding (Human Neutrophil Membranes) | LTB₄ Receptor | Kᵢ = 1.7 nM | [2][4][6] |
| BIIL-315 (Glucuronide Metabolite) | Receptor Binding (Human Neutrophil Membranes) | LTB₄ Receptor | Kᵢ = 1.9 nM | [5] |
| BIIL-260 | LTB₄-induced Intracellular Ca²⁺ Release (Human Neutrophils) | LTB₄ Receptor | IC₅₀ = 0.82 nM | [4][5][6] |
| BIIL-315 (Glucuronide Metabolite) | LTB₄-induced Intracellular Ca²⁺ Release (Human Neutrophils) | LTB₄ Receptor | IC₅₀ = 0.75 nM | [5] |
Table 1: In Vitro Potency of BIIL-260 and its Metabolite
| Compound (Prodrug) | In Vivo Model | Endpoint | Value | Reference |
| BIIL 284 | LTB₄-induced Mouse Ear Inflammation | Inhibition of Inflammation | ED₅₀ = 0.008 mg/kg p.o. | [5] |
| BIIL 284 | LTB₄-induced Transdermal Chemotaxis (Guinea Pig) | Inhibition of Chemotaxis | ED₅₀ = 0.03 mg/kg p.o. | [5] |
| BIIL 284 | LTB₄-induced Neutropenia (Monkey) | Inhibition of Neutropenia | ED₅₀ = 0.004 mg/kg p.o. | [5] |
| BIIL 284 | LTB₄-induced Mac-1 Expression (Monkey) | Inhibition of Mac-1 Upregulation | ED₅₀ = 0.05 mg/kg p.o. | [5] |
Table 2: In Vivo Efficacy of the Prodrug BIIL 284
Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the anti-inflammatory activity of this compound.
LTB₄ Receptor Binding Assay
This assay quantifies the affinity of a compound for the LTB₄ receptor.
-
Membrane Preparation: Cell membranes are prepared from human neutrophils, which endogenously express the LTB₄ receptor.
-
Radioligand: A radiolabeled form of LTB₄, typically [³H]LTB₄, is used as the ligand.
-
Competitive Binding: A fixed concentration of [³H]LTB₄ is incubated with the neutrophil membranes in the presence of varying concentrations of the test compound (e.g., BIIL-260).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
LTB₄-Induced Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the downstream signaling of the LTB₄ receptor.
-
Cell Preparation: Human neutrophils are isolated from whole blood.
-
Fluorescent Dye Loading: The neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Compound Incubation: The dye-loaded cells are incubated with various concentrations of the test compound (e.g., BIIL-260) or a vehicle control.
-
LTB₄ Stimulation: The cells are then stimulated with a sub-maximal concentration of LTB₄ to induce an increase in intracellular calcium.
-
Data Acquisition: The change in intracellular calcium concentration is measured using a fluorometer by monitoring the ratio of fluorescence at two different excitation wavelengths.
-
Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the LTB₄-induced calcium response, is determined.
In Vivo LTB₄-Induced Mouse Ear Inflammation Model
This model assesses the anti-inflammatory efficacy of a compound in a living organism.
-
Animal Model: Mice are used for this model.
-
Compound Administration: The test compound (e.g., the prodrug BIIL 284) is administered orally (p.o.) at various doses.
-
Induction of Inflammation: A solution of LTB₄ is topically applied to the ears of the mice to induce an inflammatory response, characterized by edema (swelling).
-
Measurement of Inflammation: The degree of ear swelling is quantified by measuring the thickness or weight of the ear punch biopsies at a specific time point after LTB₄ application.
-
Data Analysis: The dose of the compound that produces a 50% reduction in the inflammatory response (ED₅₀) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for evaluating LTB₄ receptor antagonists.
Caption: LTB₄ signaling pathway and the inhibitory action of BIIL-260 HCl.
Caption: General workflow for the evaluation of LTB₄ receptor antagonists.
Clinical Development of the Prodrug BIIL 284
The prodrug of BIIL-260, BIIL 284, has been evaluated in human clinical trials. A notable study was a multi-center, randomized, double-blind, placebo-controlled trial in patients with active rheumatoid arthritis (RA).[1] Patients received daily oral doses of 5 mg, 25 mg, or 75 mg of BIIL 284 or a placebo for three months.[1] The primary endpoint was the American College of Rheumatology 20% improvement criteria (ACR20). The trial found that while BIIL 284 was safe and well-tolerated, it produced only modest improvements in disease activity that were not statistically significant compared to placebo.[1] This outcome suggests that LTB₄ may not be a major contributor to the inflammatory process in established rheumatoid arthritis.[1]
Another clinical trial investigating BIIL 284 in patients with cystic fibrosis was terminated prematurely due to an observed increase in pulmonary-related serious adverse events in the adult treatment group.
Conclusion
This compound is a potent and selective antagonist of the LTB₄ receptor with well-characterized anti-inflammatory properties. Its mechanism of action, centered on the inhibition of LTB₄-mediated leukocyte chemotaxis and activation, has been substantiated by robust in vitro and in vivo data. While the clinical development of its prodrug, BIIL 284, has not led to a therapeutic approval for the indications studied, this compound remains a valuable pharmacological tool for investigating the role of the LTB₄ pathway in various inflammatory conditions. Further research may yet identify specific inflammatory diseases where the potent LTB₄ antagonism offered by BIIL-260 can provide a significant therapeutic benefit.
References
- 1. Flow cytometric evaluation of the effects of leukotriene B4 receptor antagonists (LY255283 and SC-41930) on calcium mobilization and integrin expression of activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
The Discovery and Development of BIIL-260 Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIL-260 hydrochloride is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory processes. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of BIIL-260 and its prodrug, amelubant (BIIL 284). The document details the compound's mechanism of action, summarizes key quantitative pharmacological data, and outlines the experimental methodologies employed in its characterization. Furthermore, it includes visualizations of the LTB4 signaling pathway and relevant experimental workflows to facilitate a deeper understanding of this anti-inflammatory agent.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid chemoattractant and activator of leukocytes, playing a critical role in the pathogenesis of numerous inflammatory diseases. It exerts its effects through binding to high-affinity (BLT1) and low-affinity (BLT2) G-protein coupled receptors on the surface of immune cells. The development of LTB4 receptor antagonists represents a promising therapeutic strategy for a range of inflammatory conditions.
BIIL-260 is the active metabolite of the orally administered prodrug amelubant (BIIL 284). Amelubant itself has negligible affinity for the LTB4 receptor but is rapidly converted to BIIL-260 and its glucuronidated form, BIIL 315, by ubiquitous esterases. Both metabolites are potent and competitive antagonists of the LTB4 receptor. This whitepaper will focus on the pharmacological profile and development of this compound.
Mechanism of Action
This compound functions as a competitive and reversible antagonist of the LTB4 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by LTB4. This, in turn, inhibits key inflammatory responses such as neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.
LTB4 Signaling Pathway
The binding of LTB4 to its G-protein coupled receptor (GPCR), primarily BLT1 on neutrophils, initiates a signaling cascade that is central to its pro-inflammatory effects. The pathway is predominantly mediated through the Gαq/11 family of G proteins.
Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for BIIL-260 and its prodrug, amelubant (BIIL 284).
In Vitro Activity
| Compound | Assay | Target/Cell Line | Parameter | Value (nM) | Reference(s) |
| BIIL-260 | Receptor Binding | LTB4 Receptor (Human Neutrophil Membranes) | Kᵢ | 1.7 | |
| BIIL-260 | Intracellular Ca²⁺ Release | Human Neutrophils | IC₅₀ | 0.82 | |
| BIIL 315 | Receptor Binding | LTB4 Receptor (Human Neutrophil Membranes) | Kᵢ | 1.9 | |
| BIIL 315 | Intracellular Ca²⁺ Release | Human Neutrophils | IC₅₀ | 0.75 | |
| Amelubant (BIIL 284) | Receptor Binding | LTB4 Receptor (Vital Cells) | Kᵢ | 221 | |
| Amelubant (BIIL 284) | Receptor Binding | LTB4 Receptor (Membranes) | Kᵢ | 230 |
In Vivo Activity of Amelubant (BIIL 284)
| Animal Model | Endpoint | Parameter | Value (mg/kg, p.o.) | Reference(s) |
| Mouse | LTB4-induced Ear Inflammation | ED₅₀ | 0.008 | |
| Guinea Pig | LTB4-induced Transdermal Chemotaxis | ED₅₀ | 0.03 | |
| Monkey | LTB4-induced Neutropenia | ED₅₀ | 0.004 | |
| Monkey | LTB4-induced Mac-1 Expression | ED₅₀ | 0.05 |
Experimental Protocols
While the seminal publication by Birke et al. (2001) provides an overview of the methodologies used, detailed step-by-step protocols are not publicly available. The following sections outline the general procedures for the key experiments based on available information and standard laboratory practices.
LTB4 Receptor Binding Assay (Competitive Radioligand Binding)
This assay is designed to determine the binding affinity (Kᵢ) of a test compound for the LTB4 receptor.
General Procedure:
-
Membrane Preparation: Human neutrophils are isolated from peripheral blood. The cells are lysed, and the membrane fraction containing the LTB4 receptors is isolated by centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution with a constant concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of the unlabeled test compound (BIIL-260).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the LTB4-induced increase in intracellular calcium concentration.
General Procedure:
-
Cell Preparation: Human neutrophils are isolated and suspended in a suitable buffer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.
-
Compound Incubation: The dye-loaded cells are incubated with varying concentrations of BIIL-260.
-
Stimulation and Measurement: The cells are then stimulated with LTB4, and the change in fluorescence is measured using a fluorometer or a fluorescence microscope. Fura-2 is a ratiometric dye, meaning its fluorescence emission changes upon binding to calcium, and the ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of BIIL-260 is determined by measuring the reduction in the LTB4-induced calcium peak, and an IC₅₀ value is calculated.
In Vivo Models of Inflammation
This model assesses the ability of an orally administered compound to inhibit LTB4-induced ear edema.
General Procedure:
-
Compound Administration: Amelubant (BIIL 284) is administered orally to mice.
-
Induction of Inflammation: After a specified time, a solution of LTB4 is topically applied to the ear of the mice.
-
Assessment of Edema: The thickness of the ear is measured at various time points after LTB4 application using a micrometer. The difference in ear thickness before and after LTB4 application is a measure of the inflammatory edema.
-
Data Analysis: The percentage inhibition of ear swelling by the test compound is calculated, and an ED₅₀ value is determined.
This model evaluates the effect of an orally administered compound on LTB4-induced leukocyte infiltration into the skin.
General Procedure:
-
Compound Administration: Amelubant (BIIL 284) is administered orally to guinea pigs.
-
Induction of Chemotaxis: LTB4 is injected intradermally into the skin of the guinea pigs.
-
Assessment of Leukocyte Infiltration: After a defined period, skin biopsies are taken from the injection site. The extent of leukocyte infiltration, primarily neutrophils, is quantified. This can be done by histological examination or by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils.
-
Data Analysis: The inhibition of leukocyte infiltration by the test compound is calculated, and an ED₅₀ value is determined.
Clinical Development of Amelubant (BIIL 284)
A clinical trial was conducted to evaluate the efficacy and safety of amelubant in patients with active rheumatoid arthritis.
Study Design
-
Phase: Phase II
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: Patients with active rheumatoid arthritis.
-
Intervention: Oral doses of amelubant (5 mg, 25 mg, and 75 mg once daily) or placebo for 3 months.
-
Primary Endpoint: Percentage of patients achieving an American College of Rheumatology 20% (ACR20) response.
Clinical Trial Workflow
Results and Conclusion
The clinical trial showed that while there was a trend towards improvement in the higher dose groups (25 mg and 75 mg) of amelubant compared to placebo, the differences did not reach statistical significance for the primary endpoint (ACR20 response). The treatment was found to be safe and well-tolerated. The study concluded that LTB4 may not be a major contributor to the inflammatory process in established rheumatoid arthritis.
Conclusion
This compound is a potent and selective LTB4 receptor antagonist with demonstrated efficacy in preclinical models of inflammation. Its development as the active metabolite of the oral prodrug amelubant represented a promising approach to treating inflammatory diseases. However, a Phase II clinical trial in rheumatoid arthritis did not demonstrate statistically significant efficacy, suggesting that LTB4 antagonism may not be a broadly effective strategy for this complex disease. Despite this outcome, the discovery and development of BIIL-260 have provided valuable insights into the role of the LTB4 pathway in inflammation and serve as an important case study for drug development professionals. Further research may explore the potential of BIIL-260 in other inflammatory conditions where LTB4 plays a more central pathogenic role.
BIIL-260 Hydrochloride: A Comprehensive Physicochemical Profile for the Research Scientist
For Immediate Release
This technical guide provides an in-depth overview of the core physicochemical properties of BIIL-260 hydrochloride (CAS RN: 192581-24-1), a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and the development of novel anti-inflammatory therapeutics.
BIIL-260 is the biologically active metabolite of the prodrug BIIL-284. The conversion of BIIL-284 to BIIL-260 is a critical step for its pharmacological activity, and understanding the physicochemical characteristics of the hydrochloride salt is paramount for its application in research and development.
Core Physicochemical Properties
A summary of the key physicochemical data for this compound is presented in the table below. This information has been compiled from various scientific sources and supplier technical data sheets.
| Property | Value | Source(s) |
| Chemical Formula | C30H31ClN2O3 | [1] |
| Molecular Weight | 503.04 g/mol | [1] |
| CAS Number | 192581-24-1 | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (125 mg/mL) | [3] |
| Stability | Stable for a few weeks during ordinary shipping. For long-term storage, it should be kept at -20°C. | [1] |
| Melting Point | Data not available in the public domain. | |
| pKa | Data not available in the public domain. |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of small molecule drug candidates are provided below. While the specific protocols used for this compound are not publicly available, the following represent standard, widely accepted methodologies in the pharmaceutical sciences.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, DMSO) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
-
Sampling and Analysis: A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the sample is then determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard pharmacopeial procedure.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded. The range between these two temperatures is reported as the melting range.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a common method for its determination.[3][4][5]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or acetonitrile (B52724) if aqueous solubility is low.[3]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[3]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[3]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[3]
Visualizing the Biological Context of BIIL-260
To better understand the mechanism of action and metabolic activation of BIIL-260, the following diagrams illustrate the relevant biological pathways.
References
An In-depth Technical Guide to BIIL-260 Hydrochloride (CAS Number: 192581-24-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIL-260 hydrochloride is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. It is the biologically active metabolite of the prodrug BIIL 284 (amelubant). By competitively inhibiting the binding of LTB4 to its receptor, this compound effectively blocks the pro-inflammatory signaling cascade initiated by this potent lipid mediator. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its characterization.
Introduction
Leukotriene B4 (LTB4) is a powerful inflammatory mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a critical role in the pathogenesis of numerous inflammatory diseases by promoting neutrophil chemotaxis, activation, and degranulation, as well as stimulating the production of pro-inflammatory cytokines. The biological effects of LTB4 are primarily mediated through its interaction with two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.
This compound has emerged as a valuable research tool for investigating the role of the LTB4/BLT1 signaling axis in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at evaluating the therapeutic potential of BLT1 receptor antagonism in inflammatory conditions.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 192581-24-1 |
| Molecular Formula | C₃₀H₃₁ClN₂O₃ |
| Molecular Weight | 503.04 g/mol |
Table 2: In Vitro Pharmacological Data for BIIL-260
| Parameter | Species | Assay System | Value | Reference |
| Ki (LTB4 Receptor) | Human | Neutrophil cell membranes | 1.7 nM | [1] |
| IC50 (LTB4-induced Ca²⁺ release) | Human | Neutrophils | 0.82 nM | [1][2] |
Table 3: In Vivo Pharmacological Data for the Prodrug BIIL 284
| Parameter | Species | Model | Value (ED50) | Reference |
| Inhibition of LTB4-induced ear inflammation | Mouse | - | 0.008 mg/kg, p.o. | [1] |
| Inhibition of LTB4-induced chemotaxis | Guinea Pig | - | 0.03 mg/kg, p.o. | [1] |
| Inhibition of LTB4-induced neutropenia | Monkey | - | 0.004 mg/kg, p.o. | [1] |
Mechanism of Action and Signaling Pathway
BIIL-260 acts as a competitive antagonist at the BLT1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand LTB4. This blockade inhibits the subsequent G-protein coupling and downstream intracellular signaling cascades that are responsible for the pro-inflammatory effects of LTB4.
The signaling pathway initiated by LTB4 binding to the BLT1 receptor is complex and involves multiple downstream effectors. A simplified representation of this pathway and the inhibitory action of BIIL-260 is depicted below.
Caption: LTB4 Signaling Pathway and Inhibition by BIIL-260.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods in the field and can be adapted for specific research needs.
LTB4 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of BIIL-260 for the LTB4 receptor.
Caption: Workflow for LTB4 Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Isolate cell membranes from human neutrophils or a cell line stably expressing the human BLT1 receptor.[1]
-
Binding Reaction: In a suitable assay buffer, incubate the cell membranes with a fixed concentration of radiolabeled LTB4 (e.g., [³H]-LTB4) and a range of concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at 4°C for a defined period (e.g., 60 minutes).
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the BIIL-260 concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This assay assesses the ability of BIIL-260 to inhibit LTB4-induced neutrophil migration.
Caption: Workflow for Neutrophil Chemotaxis Assay.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
Assay Setup: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 3-5 µm pore size).
-
Chemoattractant and Inhibitor: Add LTB4 to the lower chamber of the assay plate. In test wells, also add varying concentrations of this compound.
-
Cell Seeding: Resuspend the isolated neutrophils in an appropriate assay medium and add them to the upper chamber of the plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by various methods, including manual cell counting with a microscope, or by using fluorescent dyes that label the migrated cells.
-
Data Analysis: Determine the concentration of BIIL-260 that inhibits 50% of the LTB4-induced neutrophil chemotaxis (IC50).
Synthesis and Metabolism
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationships study of two series of leukotriene B4 antagonists: novel indolyl and naphthyl compounds substituted with a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trisubstituted benzene leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
BIIL-260 Hydrochloride: An In-Depth Technical Guide to the Active Metabolite of BIIL 284
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL 284 (amelubant) is a potent and orally active antagonist of the leukotriene B4 (LTB4) receptor, which was developed for the treatment of inflammatory diseases. However, BIIL 284 itself is a prodrug with negligible affinity for the LTB4 receptor. Its therapeutic effects are mediated through its rapid and extensive conversion to the active metabolite, BIIL-260, and its subsequent glucuronidated form, BIIL-315. This technical guide provides a comprehensive overview of BIIL-260 hydrochloride, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and its role as the primary active moiety of BIIL 284.
Metabolic Pathway of BIIL 284
BIIL 284 is readily metabolized in vivo by ubiquitous esterases, primarily in the gut wall, to form BIIL-260.[1] This active metabolite can then undergo further phase II metabolism via UDP-glucuronyl-transferases to yield BIIL-315, which is the predominant active metabolite found in human plasma.[1][2] Both BIIL-260 and BIIL-315 are potent antagonists of the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2).[2]
Quantitative Pharmacological Data
The pharmacological activity of BIIL-260 and its parent compound and metabolites has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Target | Assay | Value | Reference |
| BIIL-260 | LTB4 Receptor (human neutrophil membranes) | Ki | 1.7 nM | [3][4] |
| BIIL-315 | LTB4 Receptor (human neutrophil membranes) | Ki | 1.9 nM | [3] |
| BIIL 284 | LTB4 Receptor | Ki | 230 nM | [1] |
| BIIL-260 | LTB4-induced Ca2+ release (human neutrophils) | IC50 | 0.82 nM | [3][4] |
| BIIL-315 | LTB4-induced Ca2+ release (human neutrophils) | IC50 | 0.75 nM | [1][3] |
Table 2: In Vivo Efficacy of BIIL 284 (Oral Administration)
| Model | Endpoint | ED50 | Reference |
| LTB4-induced mouse ear inflammation | Inhibition of inflammation | 0.008 mg/kg | [3] |
| LTB4-induced transdermal chemotaxis in guinea pigs | Inhibition of chemotaxis | 0.03 mg/kg | [3] |
| LTB4-induced neutropenia in monkeys | Inhibition of neutropenia | 0.004 mg/kg | [3] |
| LTB4-induced Mac1-expression in monkeys | Inhibition of Mac1 expression | 0.05 mg/kg | [3] |
LTB4 Signaling Pathway and Mechanism of Action of BIIL-260
Leukotriene B4 is a potent lipid mediator of inflammation that exerts its effects by binding to the G-protein coupled receptors, BLT1 and BLT2, on the surface of immune cells, particularly neutrophils.[5][6] This binding initiates a signaling cascade that leads to a variety of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species. BIIL-260 acts as a competitive antagonist at these receptors, thereby blocking the downstream signaling events.[3]
Experimental Protocols
Radioligand Binding Assay for LTB4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of BIIL-260 for the LTB4 receptor.
Materials:
-
[3H]LTB4 (radioligand)
-
Human neutrophil membrane preparations
-
This compound (test compound)
-
Unlabeled LTB4 (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the human neutrophil membrane preparation, a fixed concentration of [3H]LTB4, and varying concentrations of BIIL-260.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination of Binding: Terminate the reaction by rapid filtration of the reaction mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of BIIL-260 that inhibits 50% of the specific binding of [3H]LTB4 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of LTB4-induced intracellular calcium mobilization in human neutrophils and its inhibition by BIIL-260 using the fluorescent calcium indicator Fura-2 AM.
Materials:
-
Isolated human neutrophils
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
LTB4 (stimulant)
-
This compound (test compound)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading: Incubate isolated human neutrophils with Fura-2 AM and a small amount of Pluronic F-127 in HBSS in the dark at 37°C for approximately 45-60 minutes.[7]
-
Washing: Wash the cells to remove extracellular Fura-2 AM.
-
De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the Fura-2 dye inside the cells.
-
Compound Incubation: Incubate the Fura-2-loaded cells with varying concentrations of BIIL-260.
-
Stimulation and Measurement: Stimulate the cells with a sub-maximal concentration of LTB4 and immediately begin measuring the fluorescence intensity. Excite the cells alternately at 340 nm and 380 nm, and measure the emission at ~510 nm.[7][8][9]
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). The increase in this ratio corresponds to an increase in intracellular calcium. Determine the IC50 value for BIIL-260 by plotting the inhibition of the LTB4-induced calcium response against the concentration of BIIL-260.
Conclusion
This compound is the primary active metabolite of the prodrug BIIL 284, demonstrating high affinity and potent antagonism at LTB4 receptors. The in vitro and in vivo data clearly establish its role in mediating the anti-inflammatory effects of its parent compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of LTB4 receptor antagonists and their therapeutic potential. For researchers in the field of inflammation and drug development, a thorough understanding of the metabolic activation and pharmacological profile of compounds like BIIL-260 is crucial for the design and interpretation of preclinical and clinical studies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
The pharmacokinetics and pharmacodynamics of BIIL-260 hydrochloride
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of BIIL-260 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. It is the active metabolite of the prodrug amelubant (BIIL 284).[1][2][3][4][5][6] This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, including data on its metabolism, in vitro and in vivo potency, and mechanism of action. Experimental protocols for key assays and visualizations of relevant biological pathways are also detailed to provide a thorough resource for researchers in the field of inflammation and drug development.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in the inflammatory response.[7][8] It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation.[8][9] LTB4 exerts its effects through two G-protein coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[10] Antagonism of the LTB4 receptor, particularly BLT1, represents a promising therapeutic strategy for a variety of inflammatory diseases.
This compound is a highly potent and selective antagonist of the LTB4 receptor.[1][2] It is the active form of the orally administered prodrug, amelubant (BIIL 284).[3][4][6] The prodrug approach was designed to enhance the oral bioavailability of the active compound.
Pharmacokinetics
Metabolism and Bioavailability
BIIL-260 is not administered directly but is formed in vivo from the prodrug amelubant (BIIL 284).[3][4][6]
-
Prodrug Conversion: Following oral administration, amelubant is rapidly metabolized by ubiquitous esterases into its active metabolites: BIIL-260 and its glucuronidated form, BIIL-315.[3][11]
-
Systemic Exposure: Clinical studies in patients with rheumatoid arthritis have shown that the plasma concentration of the active metabolite BIIL-315 increases proportionally with the dose of amelubant administered.[9] Steady-state concentrations are typically reached within 3 to 4 days of once-daily dosing.[9]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of amelubant and its active metabolites.
| Parameter | Compound | Value | Species | Source |
| Binding Affinity (Ki) | ||||
| BIIL-260 | 1.7 nM | Human (neutrophil membranes) | [11] | |
| BIIL-315 | 1.9 nM | Human (neutrophil membranes) | [11] | |
| Amelubant (BIIL 284) | 230 nM | Human (membranes) | [4] | |
| Functional Inhibition (IC50) | ||||
| Ca2+ Release | BIIL-260 | 0.82 nM | Human (neutrophils) | [11] |
| Ca2+ Release | BIIL-315 | 0.75 nM | Human (neutrophils) | [11] |
| In Vivo Efficacy (ED50 of Amelubant) | ||||
| LTB4-induced ear inflammation | Amelubant | 0.008 mg/kg p.o. | Mouse | [11] |
| LTB4-induced chemotaxis | Amelubant | 0.03 mg/kg p.o. | Guinea Pig | [11] |
| LTB4-induced neutropenia | Amelubant | 0.004 mg/kg p.o. | Monkey | [11] |
| LTB4-induced Mac-1 expression | Amelubant | 0.05 mg/kg p.o. | Monkey | [11] |
Pharmacodynamics
Mechanism of Action
BIIL-260 and its glucuronidated metabolite, BIIL-315, are competitive and reversible antagonists of the LTB4 receptor.[9][11] By binding to the BLT1 receptor, they prevent the binding of LTB4 and the subsequent initiation of downstream signaling cascades that lead to leukocyte activation and chemotaxis.[3]
LTB4 Receptor Signaling Pathway
The binding of LTB4 to its receptor, BLT1, triggers a cascade of intracellular events characteristic of GPCR signaling. This ultimately leads to the physiological responses of inflammation. The diagram below illustrates this pathway and the point of inhibition by BIIL-260.
Caption: LTB4 signaling pathway and inhibition by BIIL-260.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized representation based on standard methods for determining the binding affinity of a compound to its receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Human neutrophils are isolated from whole blood and subjected to hypotonic lysis and centrifugation to isolate the cell membrane fraction containing the LTB4 receptors.
-
Binding Reaction: A constant concentration of radiolabeled LTB4 (e.g., [³H]LTB4) is incubated with the neutrophil membranes in the presence of varying concentrations of this compound.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound [³H]LTB4, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of BIIL-260 that inhibits 50% of [³H]LTB4 binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo LTB4-Induced Ear Inflammation Model
This protocol is a generalized representation based on standard methods for assessing the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animal Dosing: Mice are orally administered with either vehicle or varying doses of amelubant (the prodrug of BIIL-260).
-
Induction of Inflammation: After a specified period, a solution of LTB4 is topically applied to one ear of each mouse to induce an inflammatory response, characterized by edema.
-
Measurement of Edema: The thickness of both the LTB4-treated and the vehicle-treated contralateral ear is measured using a caliper at various time points after LTB4 application.
-
Data Analysis: The difference in ear thickness between the treated and untreated ears is calculated as a measure of edema. The dose of amelubant that causes a 50% reduction in edema (ED50) compared to the vehicle-treated group is determined.
Clinical Studies
Clinical trials have been conducted with amelubant in several inflammatory conditions, including rheumatoid arthritis and cystic fibrosis.[12][13] While a clinical trial in rheumatoid arthritis showed that amelubant was safe and well-tolerated, it only produced modest improvements in disease activity, suggesting that LTB4 may not be a major contributor to the inflammatory process in this specific disease.[9][12]
Conclusion
This compound, the active metabolite of amelubant, is a potent and selective LTB4 receptor antagonist with demonstrated efficacy in preclinical models of inflammation. Its pharmacokinetic profile is characterized by its formation from an orally administered prodrug, leading to sustained systemic exposure of the active metabolites. While clinical development in some indications has faced challenges, the pharmacological profile of this compound makes it a valuable tool for researchers investigating the role of the LTB4 pathway in various inflammatory diseases.
References
- 1. SID 178102775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BIIL 260 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BIIL 260 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 9. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
The Solubility and Stability of BIIL-260 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIL-260 hydrochloride is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory pathways. As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of effective and reliable formulations. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of public data specific to this compound, this guide also incorporates established experimental protocols and theoretical frameworks for assessing the solubility and stability of hydrochloride salts of small molecule drugs. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the preclinical and formulation development of this compound.
Introduction
Leukotriene B4 (LTB4) is a potent lipid chemoattractant that plays a crucial role in the pathogenesis of a wide range of inflammatory diseases. By binding to its high-affinity G protein-coupled receptor, BLT1, LTB4 mediates the recruitment and activation of leukocytes, leading to tissue inflammation and damage. This compound, a selective LTB4 receptor antagonist, has emerged as a promising therapeutic candidate for the management of these inflammatory conditions.
The successful development of a pharmaceutical agent is critically dependent on its physicochemical properties. Solubility influences bioavailability and the feasibility of different dosage forms, while stability determines the shelf-life, storage conditions, and potential for degradation, which can impact both efficacy and safety. This guide synthesizes the available information on the solubility and stability of this compound and provides detailed, generalized experimental protocols for their determination.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract. The hydrochloride salt form of BIIL-260 is intended to enhance its aqueous solubility. However, available data on its solubility is limited and shows some variability.
Reported Solubility Data
Quantitative solubility data for this compound is primarily available for organic solvents, with some discrepancy between different suppliers.
| Solvent | Reported Solubility | Concentration (mM) | Notes | Source(s) |
| DMSO | 125 mg/mL | 248.49 | Ultrasonic assistance required; hygroscopic nature of DMSO can affect solubility. | MedChemExpress |
| DMSO | 100 mg/mL | 198.8 | Sonication required. | TargetMol |
| DMSO | 2 mg/mL | 3.98 | Clear solution. | Sigma-Aldrich |
| DMSO | 20 mg/mL | 39.76 | Clear solution. | Sigma-Aldrich |
| Water | 2 mg/mL | 3.98 | Clear solution. | Sigma-Aldrich |
It is crucial for researchers to experimentally determine the solubility of this compound from their specific batch in relevant solvents and biological media.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene (B89431) glycol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a validated analytical method for this compound quantification
-
pH meter
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Measure the pH of the remaining saturated solution.
-
Repeat the experiment in triplicate for each solvent.
Data Analysis: The solubility is reported as the mean concentration of the triplicate samples, typically in mg/mL or mM.
Solubility Determination Workflow.
Stability Profile
The chemical stability of this compound is a critical quality attribute that can influence its therapeutic efficacy and safety. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.
General Storage Recommendations
For long-term storage, this compound solid should be kept in a well-sealed container, protected from light and moisture, at low temperatures. Stock solutions in DMSO are typically recommended to be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize degradation.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Methodology:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the specified conditions for a defined period.
-
At various time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a suitable stability-indicating HPLC method, capable of separating the intact drug from its degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity and identify the emergence of new peaks.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact API in the presence of its degradation products, excipients, and impurities.
Objective: To develop and validate an HPLC method for the quantification of this compound and the detection of its degradation products.
Typical HPLC Parameters (to be optimized):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectroscopy of this compound).
-
Column Temperature: Controlled, e.g., 30°C.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Method Development: Optimize the mobile phase composition, gradient, and other parameters to achieve good separation between the this compound peak and any degradation product peaks generated during forced degradation studies.
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability-Indicating Method Workflow.
LTB4 Receptor Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the LTB4 receptor (BLT1). Understanding the signaling pathway initiated by LTB4 is crucial for elucidating the mechanism of action of BIIL-260.
LTB4 Receptor Signaling Pathway.
Pathway Description:
-
Leukotriene B4 (LTB4) binds to the BLT1 receptor, a G protein-coupled receptor (GPCR) on the surface of leukocytes.
-
This binding activates the Gq alpha subunit of the associated G protein.
-
Activated Gq stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).
-
PKC, in turn, activates downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
-
These signaling events culminate in various cellular responses characteristic of inflammation, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
-
This compound acts as a competitive antagonist at the BLT1 receptor, preventing LTB4 from binding and thereby inhibiting the entire downstream signaling cascade.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of this compound, supplemented with established, generalized protocols for their experimental determination. The provided data and methodologies are intended to support further research and development of this promising anti-inflammatory agent. Due to the limited compound-specific public data, it is imperative that researchers conduct thorough in-house characterization of this compound to ensure the quality, efficacy, and safety of their formulations and experimental results. The elucidation of its degradation pathways and the development of a robust, stability-indicating analytical method are critical next steps in the pharmaceutical development of this compound.
References
Methodological & Application
Application Notes and Protocols for BIIL-260 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2][3] As the active metabolite of the orally available prodrug BIIL-284, this compound competitively and reversibly inhibits the binding of LTB4 to its receptor, thereby blocking downstream signaling pathways involved in inflammation and immune cell recruitment.[3] LTB4 is a powerful lipid chemoattractant that plays a crucial role in the pathogenesis of various inflammatory diseases by mediating the activation and migration of leukocytes, particularly neutrophils. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its interaction with the BLT1 receptor and its functional consequences on cellular responses.
Mechanism of Action
This compound exerts its pharmacological effects by directly competing with LTB4 for binding to the BLT1 receptor, a G protein-coupled receptor (GPCR). This binding prevents receptor activation and the subsequent initiation of intracellular signaling cascades. Key downstream events inhibited by this compound include G protein activation, calcium mobilization, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK). By blocking these pathways, this compound effectively inhibits LTB4-induced cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of BIIL-260.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Cell Type/Preparation | Value (nM) | Reference |
| Kᵢ | Human BLT1 | Isolated human neutrophil cell membranes | 1.7 | [1][2][3] |
Table 2: Functional Inhibitory Activity
| Assay | Cell Type | Stimulus | Parameter | Value (nM) | Reference |
| Intracellular Ca²⁺ Release | Human neutrophils | LTB4 | IC₅₀ | 0.82 | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LTB4 signaling pathway and a general experimental workflow for characterizing this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared.[1] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Kᵢ) of this compound for the BLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the human BLT1 receptor (e.g., isolated human neutrophils or a recombinant cell line).
-
Radioligand: [³H]-LTB4.
-
This compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, [³H]-LTB4 (at a concentration close to its Kₔ), and either assay buffer (for total binding), a saturating concentration of unlabeled LTB4 (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit LTB4-induced intracellular calcium release.
Materials:
-
Human neutrophils or a cell line expressing the BLT1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
LTB4.
-
This compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Protocol:
-
Seed the cells in the 96-well plate and allow them to adhere if necessary.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).[4]
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add LTB4 (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the functional ability of this compound to block the migration of neutrophils towards an LTB4 gradient.[5][6]
Materials:
-
Freshly isolated human neutrophils.[5]
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).[7]
-
LTB4.
-
This compound.
-
Assay Medium: e.g., RPMI 1640 with 0.5% BSA.
-
Staining solution (e.g., Diff-Quik) or a cell viability reagent (e.g., CellTiter-Glo).[5]
Protocol:
-
Pre-incubate neutrophils with varying concentrations of this compound or vehicle control.
-
Add LTB4 to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient for migration (e.g., 60-90 minutes).[5]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, quantify migrated cells using a plate reader-based method.[5]
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC₅₀ value.
Western Blot for ERK Phosphorylation
This assay determines the effect of this compound on the LTB4-induced phosphorylation of ERK, a key downstream signaling molecule.
Materials:
-
Human neutrophils or other BLT1-expressing cells.
-
LTB4.
-
This compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.[8]
-
HRP-conjugated secondary antibody.[8]
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with LTB4 for a short period (e.g., 2-10 minutes).
-
Lyse the cells with ice-cold lysis buffer.[8]
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).[8]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK. Analyze the inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. criver.com [criver.com]
- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for BIIL-260 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2][3][4][5] As the active metabolite of the orally available prodrug amelubant (BIIL 284), this compound plays a crucial role in blocking the pro-inflammatory effects of LTB4.[6] LTB4 is a powerful lipid mediator that is instrumental in the inflammatory cascade, primarily by attracting and activating leukocytes such as neutrophils. By competitively and reversibly binding to the BLT1 receptor, this compound effectively inhibits downstream signaling pathways, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.[1][2][6]
These application notes provide detailed protocols for the use of this compound in various cell culture experiments to investigate its effects on key cellular responses involved in inflammation.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀N₂O₃ · HCl | [3] |
| Molecular Weight | 503.04 g/mol | [2] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Keep dry and in the dark. | [3] |
Data Presentation: In Vitro Activity of BIIL-260
The following table summarizes the key quantitative data for the in vitro activity of BIIL-260.
| Parameter | Cell Type/System | Value | Reference |
| Ki (Binding Affinity) | Isolated human neutrophil cell membranes | 1.7 nM | [1][2][6] |
| IC₅₀ (Calcium Mobilization) | Human neutrophils | 0.82 nM | [6][7] |
Signaling Pathway
This compound exerts its effects by blocking the LTB4/BLT1 signaling pathway, which is known to activate downstream pro-inflammatory responses, including the NF-κB pathway in certain cell types.
Caption: LTB4/BLT1 signaling and its inhibition by BIIL-260 HCl.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the manufacturer's information, this compound is soluble in DMSO.[3]
-
To prepare a 10 mM stock solution, dissolve 5.03 mg of this compound (MW: 503.04 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to several months.[2][6]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed.
Cell Viability/Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on a specific cell line and to establish a non-toxic working concentration range for subsequent functional assays.
Workflow Diagram:
Caption: Workflow for determining cell viability/cytotoxicity.
Protocol (using MTT assay as an example):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Neutrophil Chemotaxis Assay
Objective: To evaluate the inhibitory effect of this compound on LTB4-induced neutrophil migration.
Protocol (using a Boyden chamber/Transwell assay):
-
Isolate human neutrophils from peripheral blood of healthy donors using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation).
-
Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Add LTB4 (chemoattractant) to the lower wells of a 24-well plate containing Transwell inserts (with a 3-5 µm pore size). A typical concentration of LTB4 to induce chemotaxis is 1-10 nM. Include a negative control well with assay buffer only.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the inserts and collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells by cell counting using a hemocytometer, a cell counter, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the LTB4-only control.
LTB4-Induced Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit LTB4-induced intracellular calcium release.
Protocol:
-
Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in a suitable buffer.
-
Pre-incubate the dye-loaded cells with various concentrations of this compound (e.g., 0.01 nM to 100 nM) or vehicle control for 10-15 minutes at room temperature.
-
Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Stimulate the cells by adding a sub-maximal concentration of LTB4 (e.g., 10 nM).
-
Immediately record the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Determine the peak fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of the LTB4-induced calcium response for each concentration of this compound and determine the IC₅₀ value.
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
Objective: To assess the effect of this compound on LTB4-induced proliferation of vascular smooth muscle cells.
Protocol (using BrdU incorporation assay):
-
Culture primary human or rat aortic smooth muscle cells in appropriate growth medium.
-
Seed the VSMCs in a 96-well plate at a density that allows for proliferation over the course of the experiment.
-
Once the cells are sub-confluent, serum-starve them for 24 hours to synchronize the cell cycle.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LTB4 (e.g., 10-100 nM) to induce proliferation. Include an unstimulated control and an LTB4-only control.
-
After approximately 18-24 hours of stimulation, add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate for an additional 2-4 hours.
-
Fix the cells and perform an ELISA-based BrdU assay according to the manufacturer's protocol to detect incorporated BrdU.
-
Measure the absorbance using a microplate reader.
-
Express the results as a percentage of the LTB4-stimulated control.
Analysis of NF-κB Activation by Western Blot
Objective: To determine if this compound can inhibit LTB4-induced activation of the NF-κB pathway in VSMCs by assessing the phosphorylation of the p65 subunit.
Protocol:
-
Plate VSMCs in 6-well plates and grow to near confluence.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with this compound (e.g., 100 nM) or vehicle control for 1 hour.
-
Stimulate the cells with LTB4 (e.g., 100 nM) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., at Ser536) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total NF-κB p65 or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is a highly potent and specific tool for investigating the role of the LTB4/BLT1 signaling axis in a wide range of cellular processes, particularly those related to inflammation. The protocols provided here offer a starting point for researchers to explore the effects of this compound in various in vitro models. As with any experimental system, optimization of cell densities, incubation times, and compound concentrations is recommended to achieve the most robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. BIIL 260 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BIIL-260 Hydrochloride: Application Notes and Protocols for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3][4] As the active metabolite of the prodrug BIIL 284, this compound demonstrates high affinity and competitive, reversible binding to LTB4 receptors, making it a valuable tool for studying inflammation.[5][6] Leukotriene B4 is a powerful lipid mediator involved in a wide range of inflammatory responses, primarily through the recruitment and activation of leukocytes.[7][8][9] By blocking the LTB4 receptor, this compound enables researchers to investigate the specific role of the LTB4 signaling pathway in various inflammation models, both in vitro and in vivo. These application notes provide detailed protocols and data for utilizing this compound in your research.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively targeting the high-affinity LTB4 receptor, BLT1, and the low-affinity receptor, BLT2.[6][7] These G-protein coupled receptors (GPCRs) are primarily expressed on the surface of leukocytes, including neutrophils, monocytes, and eosinophils.[7] Upon binding of LTB4, these receptors initiate a downstream signaling cascade that leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[7][8] this compound acts as a competitive antagonist, preventing LTB4 from binding to its receptors and thereby inhibiting these pro-inflammatory cellular responses.[5]
Signaling Pathway
The LTB4 signaling pathway plays a crucial role in inflammatory processes. The binding of LTB4 to its receptors, BLT1 and BLT2, can trigger multiple downstream cascades. One key pathway involves the activation of phospholipase C (PLC), leading to an influx of intracellular calcium.[1] This calcium flux is a critical second messenger that activates various downstream effectors, including nuclear factor of activated T-cells, cytoplasmic 1 (NFATC1) and phospholipase A2 (PLA2), which can further amplify the inflammatory response.[1] Additionally, LTB4 receptor activation can potentiate Toll-like receptor (TLR) signaling through a MyD88-dependent pathway, involving IRAK and TAK1, which ultimately leads to the activation of transcription factors such as AP-1 and NF-κB, driving the expression of inflammatory genes.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADPH oxidase controls pulmonary neutrophil infiltration in the response to fungal cell walls by limiting LTB4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIIL-260 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BIIL-260 hydrochloride, a potent and selective leukotriene B4 (LTB4) receptor antagonist, in preclinical animal studies. The information is based on available data for its prodrug, BIIL-284, which is rapidly converted to the active metabolite BIIL-260 in vivo.
Introduction to this compound
This compound is a high-affinity antagonist of the leukotriene B4 receptor (BLT1), a key mediator in inflammatory responses.[1][2][3] LTB4 is a potent chemoattractant for neutrophils and other leukocytes, and its signaling is implicated in a variety of inflammatory diseases. By blocking the LTB4 receptor, this compound effectively mitigates inflammatory cascades, making it a valuable tool for research in areas such as asthma, inflammatory bowel disease, and arthritis.[4]
It is important to note that most of the in vivo efficacy data available is for the prodrug BIIL-284 (amelubant). BIIL-284 is readily absorbed and metabolized by ubiquitous esterases to its active form, BIIL-260, and its glucuronidated metabolite, BIIL-315, which also exhibits high affinity for the LTB4 receptor.[4] Therefore, the dosage information provided in these notes for BIIL-284 serves as a strong starting point for determining the effective dosage of this compound in similar animal models.
Data Presentation: Effective Dosage of BIIL-284 (Prodrug of BIIL-260) in Animal Models
The following table summarizes the effective oral doses of BIIL-284 observed in various preclinical models of inflammation. These values can be used to guide dose-range finding studies for this compound.
| Animal Model | Species | Endpoint | Effective Dose (ED50) of BIIL-284 (p.o.) | Full Receptor Blockade (24h) |
| LTB4-induced Ear Inflammation | Mouse | Inhibition of Edema | 0.008 mg/kg | Not Reported |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Neutrophil Infiltration | 0.03 mg/kg | Not Reported |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | 0.004 mg/kg | 0.3 mg/kg |
| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 Upregulation | 0.05 mg/kg (in Tylose) | 0.3 mg/kg |
| Collagen-Induced Arthritis (CIA) | Mouse | Inhibition of Disease Progression | 10 mg/kg (once daily) | Not Reported |
Experimental Protocols
Preparation of Vehicle for Oral Administration
A common and effective vehicle for oral administration of this compound in rodents is a suspension in methylcellulose (B11928114) (e.g., Tylose) or carboxymethyl cellulose (B213188) (CMC).
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP) or Sodium Carboxymethyl Cellulose (low viscosity)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (optional, for fine grinding of the compound)
Protocol (for a 0.5% Methylcellulose Suspension):
-
Calculate the required amounts: Determine the total volume of vehicle needed based on the number of animals, their average weight, and the desired dosing volume (e.g., 10 mL/kg for mice).
-
Heat water: Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Disperse methylcellulose: Slowly add the weighed methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer. The methylcellulose will disperse but not fully dissolve at this stage, forming a milky suspension.
-
Cool and dissolve: Remove the beaker from the heat and add the remaining two-thirds of the water as cold sterile water. Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
Prepare the drug suspension:
-
Weigh the required amount of this compound. For poorly soluble compounds, it is beneficial to first grind the powder to a fine consistency using a mortar and pestle.
-
Add a small amount of the prepared 0.5% methylcellulose vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Storage and Use: Prepare the formulation fresh daily if possible. If stored, keep it at 4°C and protect it from light. Before each administration, ensure the suspension is thoroughly mixed to guarantee dose homogeneity.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip for mice)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Animal Preparation: Weigh each mouse accurately to calculate the precise volume of the drug suspension to be administered. The typical oral gavage volume for mice should not exceed 10 mL/kg.
-
Syringe Preparation: Attach the gavage needle to the syringe and draw up the calculated volume of the well-mixed this compound suspension. Ensure there are no air bubbles in the syringe.
-
Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and behind the ears. The head and neck should be in a straight line with the body to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the side of the mouth, in the gap behind the incisors. Advance the needle along the roof of the mouth towards the pharynx. A slight swallowing reflex from the mouse often indicates correct placement.
-
Administration: Once the needle is in the correct position (esophagus), slowly administer the suspension. If any resistance is met, or if the animal struggles excessively, withdraw the needle immediately and reassess the procedure.
-
Post-administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
LTB4-Induced Mouse Ear Inflammation Model
This model is used to assess the anti-inflammatory effect of this compound against LTB4-induced edema.
Materials:
-
This compound suspension (for oral administration)
-
Leukotriene B4 (LTB4)
-
Acetone or another suitable solvent for LTB4
-
Micrometer for measuring ear thickness
-
Mice (e.g., BALB/c)
Protocol:
-
Pre-treatment: Administer this compound or the vehicle orally to the mice at a predetermined time before the inflammatory challenge (e.g., 1-2 hours).
-
Induction of Inflammation:
-
Prepare a solution of LTB4 in a suitable solvent (e.g., acetone) at a concentration known to induce inflammation (e.g., 1 µg in 20 µL).
-
Topically apply the LTB4 solution to the inner and outer surfaces of one ear of the mouse. Apply the vehicle alone to the contralateral ear as a control.
-
-
Measurement of Edema:
-
Measure the thickness of both ears using a micrometer immediately before LTB4 application and at various time points after (e.g., 1, 2, 4, 6, and 24 hours).
-
The degree of edema is calculated as the difference in ear thickness before and after LTB4 application.
-
-
Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in edema in the treated group compared to the vehicle-treated control group.
LTB4-Induced Transdermal Chemotaxis in Guinea Pigs
This model evaluates the ability of this compound to inhibit the migration of leukocytes in response to LTB4.
Materials:
-
This compound suspension (for oral administration)
-
Leukotriene B4 (LTB4)
-
Saline
-
Guinea pigs
-
Biopsy punch
-
Myeloperoxidase (MPO) assay kit or reagents
Protocol:
-
Pre-treatment: Administer this compound or vehicle orally to the guinea pigs at a specified time before the LTB4 challenge.
-
Induction of Chemotaxis:
-
Prepare a solution of LTB4 in saline.
-
Intradermally inject a small volume (e.g., 50 µL) of the LTB4 solution into a shaved area of the guinea pig's back. Inject saline into a separate site as a control.
-
-
Sample Collection:
-
At a predetermined time after injection (e.g., 4-6 hours), euthanize the animals and collect skin biopsies from the injection sites using a biopsy punch.
-
-
Quantification of Leukocyte Infiltration:
-
Homogenize the skin biopsies and measure the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils.
-
An increase in MPO activity in the LTB4-injected site compared to the saline-injected site indicates neutrophil infiltration.
-
-
Data Analysis: The efficacy of this compound is determined by the percentage reduction in MPO activity in the treated animals compared to the vehicle-treated controls.
Mandatory Visualizations
Caption: Signaling pathway of the LTB4 receptor (BLT1) and the inhibitory action of BIIL-260 HCl.
References
- 1. In vitro and in vivo chemotaxis of guinea pig leukocytes toward leukotriene B4 and its w-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. rupress.org [rupress.org]
- 4. Inhibition of intestinal macrophage chemotaxis to leukotriene B4 by sulphasalazine, olsalazine, and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BIIL-260 Hydrochloride in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIL-260 hydrochloride is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. It is the active metabolite of the orally available prodrug BIIL-284 (amelubant). Leukotriene B4 is a powerful lipid chemoattractant and pro-inflammatory mediator implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis (RA). Elevated levels of LTB4 are found in the synovial fluid of RA patients, contributing to the recruitment and activation of neutrophils and other immune cells into the joint, thereby perpetuating the inflammatory cascade and contributing to joint destruction. This compound offers a valuable tool for investigating the role of the LTB4/BLT1 signaling axis in RA and for the preclinical evaluation of LTB4 receptor antagonism as a therapeutic strategy.
These application notes provide a summary of the pharmacological data of BIIL-260 and its prodrug, BIIL-284, along with detailed protocols for key in vitro and in vivo experiments relevant to RA research.
Data Presentation
In Vitro Activity of BIIL-260 and its Metabolites
| Compound | Target | Assay | Species | Value | Reference |
| BIIL-260 | LTB4 Receptor (BLT1) | Radioligand Binding (Ki) | Human (Neutrophil Membranes) | 1.7 nM | [1][2] |
| BIIL-260 | LTB4-induced Ca²⁺ Release (IC50) | Human Neutrophils | Human | 0.82 nM | [1][2] |
| BIIL-315 (Glucuronide Metabolite) | LTB4 Receptor (BLT1) | Radioligand Binding (Ki) | Human (Neutrophil Membranes) | 1.9 nM | [1] |
| BIIL-315 (Glucuronide Metabolite) | LTB4-induced Ca²⁺ Release (IC50) | Human Neutrophils | Human | 0.75 nM | [1] |
| BIIL-284 (Prodrug) | LTB4 Receptor (BLT1) | Radioligand Binding (Ki) | Human (Neutrophil Membranes) | 230 nM |
In Vivo Efficacy of BIIL-284 (Prodrug of BIIL-260) in Preclinical Models
| Model | Species | Endpoint | BIIL-284 Dose | Efficacy | Reference |
| LTB4-induced Ear Inflammation | Mouse | Inhibition of Inflammation | ED50 = 0.008 mg/kg (p.o.) | Potent inhibition | [1] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Neutrophil Influx | ED50 = 0.03 mg/kg (p.o.) | Significant reduction in chemotaxis | [1] |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | ED50 = 0.004 mg/kg (p.o.) | Reversal of neutropenia | [1] |
| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 Expression | ED50 = 0.05 mg/kg (p.o.) | Dose-dependent inhibition | [1] |
| Collagen-Induced Arthritis (CIA) | Mouse | Inhibition of Disease Progression and Joint Destruction | 10 mg/kg/day (p.o.) | Significant inhibition | [3] |
Clinical Trial Data for BIIL-284 in Rheumatoid Arthritis
A multi-center, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of BIIL-284 in patients with active RA over 3 months.[3][4] While the drug was well-tolerated, it showed only modest improvements in disease activity, and the primary endpoint (ACR20 response) was not met with statistical significance compared to placebo.[3][4]
| Dose Group | n | ACR20 Responders (Day 84) | p-value vs. Placebo |
| Placebo | 92 | ~15% | - |
| BIIL-284 (5 mg/day) | 80 | ~18% | Not Significant |
| BIIL-284 (25 mg/day) | 83 | ~28% | Not Significant |
| BIIL-284 (75 mg/day) | 87 | ~25% | Not Significant |
Signaling Pathways
Caption: LTB4 Signaling Pathway in Rheumatoid Arthritis and Point of Intervention for BIIL-260.
Experimental Protocols
In Vitro LTB4-induced Calcium Mobilization Assay in Human Neutrophils
This protocol describes the measurement of intracellular calcium mobilization in response to LTB4 and its inhibition by this compound using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
HEPES buffer
-
Fura-2 AM
-
Pluronic F-127
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Wash the purified neutrophils and resuspend in HBSS without Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.
-
-
Fura-2 AM Loading:
-
To the neutrophil suspension, add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%).
-
Incubate for 30-45 minutes at 37°C in the dark with gentle agitation.
-
Wash the cells twice with HBSS containing 0.1% BSA to remove extracellular Fura-2 AM.
-
Resuspend the Fura-2 loaded neutrophils in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Calcium Mobilization Measurement:
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells and incubate for 10-15 minutes.
-
Establish a baseline fluorescence reading for 1-2 minutes by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add a specific concentration of LTB4 (e.g., 10 nM) to stimulate calcium mobilization and continue recording the fluorescence ratio (F340/F380) for 5-10 minutes.
-
-
Data Analysis:
-
The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the peak increase in the fluorescence ratio after LTB4 stimulation.
-
Determine the inhibitory effect of this compound by comparing the peak response in the presence of the inhibitor to the control (vehicle-treated) response.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental Workflow for the LTB4-induced Calcium Mobilization Assay.
In Vivo Murine Collagen-Induced Arthritis (CIA) Model
This protocol provides a general framework for inducing CIA in mice and evaluating the therapeutic efficacy of this compound (administered via its prodrug, BIIL-284).
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
BIIL-284
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for measuring paw thickness
-
Anesthetic
Protocol:
-
Induction of Arthritis:
-
Day 0 (Primary Immunization):
-
Prepare an emulsion of bovine type II collagen (dissolved in 0.1 M acetic acid) and CFA (1:1 ratio).
-
Anesthetize the mice and administer a 100 µL intradermal injection of the emulsion at the base of the tail.
-
-
Day 21 (Booster Immunization):
-
Prepare an emulsion of bovine type II collagen and IFA (1:1 ratio).
-
Administer a 100 µL intradermal injection of the booster emulsion at a different site near the base of the tail.
-
-
-
Treatment Protocol (Therapeutic Regimen):
-
Monitor the mice daily for the onset of clinical signs of arthritis (erythema and swelling of the paws), which typically appear between days 24 and 28.
-
Once a mouse develops clinical signs of arthritis (clinical score ≥ 1), randomize it into a treatment group.
-
Administer BIIL-284 (e.g., 10 mg/kg) or vehicle orally once daily.
-
Continue treatment for a predefined period (e.g., 14-21 days).
-
-
Assessment of Arthritis:
-
Clinical Scoring:
-
Score each paw daily or every other day based on the severity of inflammation on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum clinical score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Measure the thickness of each hind paw using calipers every other day.
-
-
-
Histopathological Analysis (at study termination):
-
Euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Compare the mean clinical scores and paw thickness between the BIIL-284-treated and vehicle-treated groups over time using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
Compare the histopathological scores between the groups using a non-parametric test (e.g., Mann-Whitney U test).
-
Caption: Workflow for the Murine Collagen-Induced Arthritis (CIA) Model.
Conclusion
This compound is a highly potent and selective LTB4 receptor antagonist that serves as an invaluable research tool for elucidating the role of LTB4 in rheumatoid arthritis. The provided protocols for in vitro calcium mobilization and in vivo collagen-induced arthritis models offer robust methods for evaluating the pharmacological effects of BIIL-260 and its prodrug, BIIL-284. While preclinical studies demonstrated significant anti-inflammatory efficacy, clinical trial results with BIIL-284 in RA patients were modest. This highlights the complexity of translating findings from animal models to human disease and underscores the need for further research to understand the precise contribution of the LTB4 pathway in different subsets of RA patients. Nevertheless, this compound remains a critical compound for the continued investigation of LTB4-mediated inflammation in RA and other autoimmune disorders.
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of BIIL-260 Hydrochloride Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of BIIL-260 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). BIIL-260 is a potent and long-acting antagonist of the leukotriene B(4) (LTB4) receptor, demonstrating significant anti-inflammatory properties.[1][2] This protocol outlines the necessary steps to ensure accurate and reproducible experimental results, including detailed methodologies, quantitative data, and relevant biological context.
Introduction to this compound
This compound is a selective antagonist of the leukotriene B4 receptor (BLT1), a G-protein coupled receptor (GPCR) involved in inflammatory responses.[3][4][5][6] Leukotriene B4 is a potent chemoattractant for neutrophils and other leukocytes, playing a crucial role in the pathogenesis of various inflammatory diseases.[3] By competitively and reversibly binding to the LTB4 receptor, BIIL-260 effectively inhibits downstream signaling pathways, such as intracellular calcium mobilization, thereby mitigating the inflammatory cascade.[1][4] The prodrug, BIIL 284, is metabolized to the active form, BIIL-260, in vivo.[3][4]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 503.04 g/mol | [7] |
| Solubility in DMSO | 125 mg/mL (248.49 mM) | [2][8] |
| Binding Affinity (Ki) | 1.7 nM (for human neutrophil LTB4 receptors) | [1][2][4] |
| IC50 | 0.82 nM (for inhibition of LTB4-induced intracellular Ca2+ release in human neutrophils) | [1][4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made based on the desired final concentration.
3.1. Materials
-
This compound (CAS: 192581-24-1)[7]
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Procedure
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.03 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM solution with 5.03 mg of the compound, add 1 mL of DMSO. Note: It is crucial to use newly opened or properly stored anhydrous DMSO as the compound is hygroscopic and water content can affect solubility.[2][8]
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2][8] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots under the following conditions:
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. Signaling Pathway
The diagram below depicts the simplified signaling pathway inhibited by BIIL-260.
Caption: BIIL-260 inhibits the LTB4-BLT1 signaling pathway.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Conclusion
This application note provides a detailed protocol for the preparation of a this compound stock solution in DMSO, intended for use in research and drug development. Adherence to this protocol, including the use of anhydrous DMSO and proper storage conditions, is critical for maintaining the stability and activity of the compound, thereby ensuring the reliability and reproducibility of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying LTB4-Induced Intracellular Ca2+ Release with BIIL-260 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BIIL-260 hydrochloride, a potent and selective leukotriene B4 (LTB4) receptor antagonist, to investigate LTB4-induced intracellular calcium (Ca2+) release. This document includes detailed experimental protocols, data presentation tables for comparative analysis, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a high-affinity, competitive antagonist of the leukotriene B4 (LTB4) receptors, BLT1 and BLT2.[1][2] LTB4 is a powerful lipid mediator involved in inflammatory responses, attracting and activating leukocytes.[3][4] It exerts its effects by binding to G-protein coupled receptors (GPCRs), which triggers a signaling cascade leading to a rapid increase in intracellular Ca2+ concentration.[5][6][7] This calcium mobilization is a critical event in many cellular responses, including chemotaxis, degranulation, and the production of inflammatory mediators.[8] this compound serves as an invaluable tool for dissecting the role of LTB4 signaling in these processes by specifically blocking the interaction of LTB4 with its receptors.[1][2]
Data Presentation: Potency of LTB4 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and other commonly used LTB4 receptor antagonists, providing a basis for experimental design and data interpretation.
| Compound | Target(s) | Assay Type | Cell Type/Membrane Source | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | LTB4 Receptors | Receptor Binding | Human Neutrophil Membranes | 1.7 | - | [1] |
| BIIL-260 | LTB4 Receptors | Ca2+ Mobilization | Human Neutrophils | - | 0.82 | [1] |
| BIIL-315 (metabolite of BIIL 284) | LTB4 Receptors | Ca2+ Mobilization | Human Neutrophils | - | 0.75 | [2] |
| Etalocib (LY293111) | LTB4 Receptors | [3H]LTB4 Binding | - | 25 | - | [9] |
| Etalocib (LY293111) | LTB4 Receptors | Ca2+ Mobilization | - | - | 20 | [9] |
| LY223982 | LTB4 Receptors | [3H]LTB4 Binding | - | - | 13.2 | [9] |
| CP-105696 | LTB4 Receptors | - | - | - | 8.42 | [9] |
| LY255283 | BLT2 Receptor | [3H]LTB4 Binding | Guinea Pig Lung Membranes | - | ~100 | [9] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand the underlying biological processes and the experimental procedures. The following diagrams illustrate the LTB4 signaling pathway leading to intracellular Ca2+ release and a typical workflow for screening LTB4 receptor antagonists.
Caption: LTB4 Signaling Pathway Leading to Intracellular Ca2+ Release.
Caption: Experimental Workflow for Screening LTB4 Receptor Antagonists.
Experimental Protocols
The following are detailed protocols for performing a calcium mobilization assay to study the effect of this compound on LTB4-induced intracellular Ca2+ release.
Protocol 1: Intracellular Calcium Mobilization Assay using Fluo-4 AM
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Human neutrophils or other suitable cell line expressing LTB4 receptors
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency in a T-75 flask.[10]
-
On the day of the assay, harvest the cells and resuspend them in Assay Buffer at a density of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.[11]
-
Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution. For 10 mL of loading solution, mix 10 µL of 1 mM Fluo-4 AM stock (in DMSO) and 20 µL of 10% (w/v) Pluronic F-127 in 10 mL of Assay Buffer.[12][13] Probenecid can be added to a final concentration of 2.5 mM to inhibit dye extrusion.[12]
-
Carefully remove the supernatant from the cell plate and add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[12]
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
After the dye loading incubation, gently wash the cells twice with 100 µL of Assay Buffer.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
LTB4 Stimulation and Fluorescence Measurement:
-
Prepare a 3X stock solution of LTB4 in Assay Buffer. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for antagonist inhibition.
-
Place the cell plate and the LTB4 plate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.[12]
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to add 25 µL of the 3X LTB4 solution to each well.
-
Continue recording the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.[14]
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after LTB4 addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the vehicle control response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Note: This protocol can be adapted for non-adherent cells by using poly-D-lysine coated plates to promote cell attachment.[11]
Conclusion
This compound is a powerful pharmacological tool for investigating the role of LTB4 in various physiological and pathological processes. By employing the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can effectively study LTB4-induced intracellular Ca2+ release and elucidate the therapeutic potential of targeting the LTB4 signaling axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. hellobio.com [hellobio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The application of BIIL-260 hydrochloride in chemotaxis studies
Application Note & Protocols
Introduction
BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] Leukotriene B4 is a powerful lipid chemoattractant that plays a crucial role in the inflammatory response by inducing the migration of leukocytes, such as neutrophils, eosinophils, and monocytes, to sites of inflammation.[4][5] As a competitive and reversible antagonist, this compound is an invaluable tool for studying the mechanisms of LTB4-mediated chemotaxis and for the development of anti-inflammatory therapeutics.[1][2][6] This document provides detailed protocols for the use of this compound in in vitro chemotaxis and related assays.
BIIL-284, a prodrug, is metabolized by esterases into the active metabolite BIIL-260 and its glucuronidated form, BIIL-315.[4][6] Both BIIL-260 and BIIL-315 exhibit high affinity for the LTB4 receptor.[6]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the BLT1 receptor, a high-affinity LTB4 receptor, thereby preventing the binding of LTB4 and the subsequent activation of downstream signaling pathways that lead to cellular responses like chemotaxis, calcium mobilization, and degranulation.[6][7] It has been shown to be an inverse agonist, capable of blocking the receptor's baseline activity.[7]
Quantitative Data
The following table summarizes the key quantitative parameters for BIIL-260 and its related compounds.
| Compound | Parameter | Value | Cell Type/System | Reference |
| BIIL-260 | Ki | 1.7 nM | Human neutrophil cell membranes | [1][2][6] |
| IC50 (Ca2+ release) | 0.82 nM | Human neutrophils | [1][6] | |
| BIIL-315 | Ki | 1.9 nM | Human neutrophil cell membranes | [6] |
| IC50 (Ca2+ release) | 0.75 nM | Human neutrophils | [6] | |
| BIIL-284 (Prodrug) | ED50 (Ear inflammation) | 0.008 mg/kg p.o. | Mouse | [6] |
| ED50 (Chemotaxis) | 0.03 mg/kg p.o. | Guinea pig | [6] | |
| ED50 (Neutropenia) | 0.004 mg/kg p.o. | Monkey | [6] | |
| ED50 (Mac-1 expression) | 0.05 mg/kg p.o. | Monkey | [6] |
Signaling Pathway
The following diagram illustrates the LTB4 signaling pathway leading to chemotaxis and its inhibition by BIIL-260.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes how to measure the effect of this compound on LTB4-induced neutrophil chemotaxis.
Experimental Workflow:
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Ficoll-Paque or other density gradient medium
-
Dextran (B179266) solution
-
Hanks' Balanced Salt Solution (HBSS) or RPMI 1640 medium
-
Bovine Serum Albumin (BSA)
-
Chemotaxis chambers (e.g., 96-well Transwell plates with 3-5 µm pores)
-
Staining solution (e.g., Diff-Quik or Hoechst stain)
-
Microscope
Methodology:
-
Neutrophil Isolation:
-
Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.[8]
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophil pellet and resuspend in assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL. Check cell viability using Trypan Blue exclusion.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired working concentrations in assay medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Prepare a range of LTB4 concentrations in assay medium to be added to the lower wells of the chemotaxis chamber. A typical concentration to elicit a strong chemotactic response is 10 nM.
-
-
Chemotaxis Assay:
-
Add 200-600 µL of assay medium containing LTB4 (or medium alone for negative control) to the lower wells of the chemotaxis plate.[9]
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper inserts of the Transwell plate.[8]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by measuring ATP levels using a luminescent-based assay.[8]
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit LTB4-induced intracellular calcium release.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Isolated human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS (with and without calcium and magnesium)
-
Fluorometric plate reader or spectrofluorometer
Methodology:
-
Cell Loading:
-
Resuspend isolated neutrophils at 2-5 x 10^6 cells/mL in HBSS without calcium and magnesium.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend in HBSS containing calcium and magnesium.
-
-
Assay Performance:
-
Place the cell suspension in a cuvette or microplate compatible with the fluorometer.
-
Add various concentrations of this compound or vehicle control and incubate for 5-10 minutes.
-
Establish a baseline fluorescence reading.
-
Add a stimulating concentration of LTB4 (e.g., 10 nM) and immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence intensity after LTB4 addition represents the maximum calcium mobilization.
-
Calculate the percentage inhibition of the calcium response for each concentration of this compound.
-
Determine the IC50 value as described for the chemotaxis assay.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the prodrug BIIL-284 and its active metabolites, which are the subject of these protocols.
Conclusion
This compound is a specific and potent tool for investigating the role of the LTB4/BLT1 signaling axis in chemotaxis. The protocols provided herein offer robust methods for characterizing the inhibitory activity of BIIL-260 and similar compounds in primary immune cells. These assays are fundamental for research in inflammation, immunology, and the development of novel anti-inflammatory drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 Triggers the In Vitro and In Vivo Release of Potent Antimicrobial Agents [ouci.dntb.gov.ua]
- 6. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. sartorius.com [sartorius.com]
Application Notes and Protocols for BIIL-260 Hydrochloride in Neutropenia Research in Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of BIIL-260 hydrochloride and its prodrug, BIIL 284, in non-human primate models of neutropenia. This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a powerful lipid mediator that plays a crucial role in the inflammatory response, primarily by attracting and activating neutrophils.[3][4] In disease models, excessive LTB4 can lead to a transient drop in circulating neutrophils, a condition known as neutropenia, as they are recruited to tissues. Understanding how to modulate this process is vital for developing novel anti-inflammatory therapies.
The research summarized herein focuses on the pharmacological effects of BIIL-260's prodrug, BIIL 284, in LTB4-induced neutropenia in monkeys. Following oral administration, BIIL 284 is metabolized by ubiquitous esterases into the active compound, BIIL-260.[3]
Mechanism of Action
BIIL-260 acts as a competitive antagonist at the LTB4 receptor (BLT1), which is a G-protein coupled receptor expressed on the surface of neutrophils.[3][4] By binding to this receptor, BIIL-260 blocks the downstream signaling cascade initiated by LTB4. This inhibition prevents intracellular calcium mobilization and subsequent neutrophil chemotaxis, adhesion, and activation, thereby mitigating the inflammatory response.[1]
Signaling Pathway of LTB4 and Inhibition by BIIL-260
Caption: LTB4 signaling pathway and its inhibition by BIIL-260.
Data Presentation
The following tables summarize the quantitative data from in vivo pharmacological studies of BIIL 284 (the prodrug of BIIL-260) in a monkey model of LTB4-induced neutropenia.
Table 1: In Vivo Efficacy of BIIL 284 in Monkeys
| Parameter | Species | Model | Compound | Route of Administration | ED₅₀ |
| Inhibition of Neutropenia | Monkey | LTB4-induced | BIIL 284 | Oral (p.o.) | 0.004 mg/kg[5] |
Table 2: Effective Dose for Full Receptor Blockade
| Parameter | Species | Model | Compound | Route of Administration | Dose for Full Blockade (>24h) |
| LTB4 Receptor Blockade | Monkey | LTB4-induced neutropenia | BIIL 284 | Oral (p.o.) | 0.3 mg/kg[5] |
Experimental Protocols
The following is a representative protocol for inducing and evaluating the effects of this compound (administered as its prodrug, BIIL 284) on LTB4-induced neutropenia in monkeys. This protocol is based on the available literature and standard practices in non-human primate research.
Experimental Workflow
Caption: Experimental workflow for neutropenia research in monkeys.
Materials
-
Test Compound: BIIL 284 (prodrug of this compound)
-
Vehicle: Appropriate vehicle for oral administration (e.g., Tylose)[5]
-
Inducing Agent: Leukotriene B4 (LTB4)
-
Animals: Healthy, adult non-human primates (e.g., cynomolgus monkeys)
-
Equipment:
-
Oral gavage needles
-
Syringes and needles for intravenous injection and blood collection
-
Blood collection tubes (e.g., containing EDTA)
-
Hematology analyzer
-
Centrifuge
-
Procedure
-
Animal Acclimatization and Baseline Measurement:
-
House the monkeys in appropriate conditions and allow for an acclimatization period.
-
Collect baseline blood samples to determine normal hematological parameters, including absolute neutrophil counts.
-
-
Dosing:
-
Prepare fresh formulations of BIIL 284 in the selected vehicle at various concentrations.
-
Administer BIIL 284 or vehicle control to the monkeys via oral gavage. A typical pre-treatment time is 1-2 hours before the LTB4 challenge.
-
-
Induction of Neutropenia:
-
Prepare a solution of LTB4 for intravenous injection.
-
At the designated time point after BIIL 284 administration, inject the LTB4 solution intravenously to induce a transient neutropenia.
-
-
Blood Sampling and Analysis:
-
Collect blood samples at multiple time points post-LTB4 injection (e.g., 30, 60, 120, and 240 minutes).
-
Perform a complete blood count (CBC) with differential for each sample to determine the absolute neutrophil count.
-
-
Data Analysis:
-
Calculate the percentage decrease in neutrophils from baseline for each animal at each time point.
-
Determine the percentage inhibition of the LTB4-induced neutropenic response by BIIL 284 at each dose level compared to the vehicle control group.
-
Calculate the ED₅₀ value, which is the dose of BIIL 284 that produces 50% of the maximal inhibition of neutropenia.
-
Safety and Ethical Considerations
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The health status of the animals should be monitored throughout the study. The doses of LTB4 should be carefully selected to induce a transient and reversible neutropenia without causing undue distress to the animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The leukotriene B4 paradox: neutrophils can, but will not, respond to ligand-receptor interactions by forming leukotriene B4 or its omega-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BIIL-260 Hydrochloride Experiments
Welcome to the technical support center for BIIL-260 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Introduction to this compound
This compound is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2] LTB4 is a powerful lipid mediator involved in inflammatory responses, attracting and activating leukocytes, particularly neutrophils.[3] By blocking the LTB4 receptor, this compound inhibits the downstream signaling cascades that lead to inflammation. It is the active metabolite of the orally available prodrug BIIL 284.[4] This guide will provide detailed protocols for common experiments and address potential issues to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Q1: Why am I not observing the expected inhibitory effect of this compound in my cell-based assay?
There are several potential reasons for a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity and Handling:
-
Storage: Ensure that this compound has been stored correctly. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[5] Avoid repeated freeze-thaw cycles.
-
Solubility: Confirm that the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution into aqueous media. Incomplete solubilization will lead to an inaccurate working concentration.
-
Stability in Media: The stability of this compound in your specific cell culture media and conditions should be considered. Some media components can interact with and degrade small molecules over time.[6] If long incubation times are used, consider replenishing the media with fresh compound.
-
-
Experimental Setup:
-
Concentration Range: Are you using a sufficient concentration of this compound? The reported Ki value is approximately 1.7 nM, and the IC50 for inhibiting LTB4-induced calcium release in human neutrophils is about 0.82 nM.[7] A full dose-response curve should be performed to determine the optimal concentration for your specific cell type and assay conditions.
-
Pre-incubation Time: For antagonist activity, it is crucial to pre-incubate the cells with this compound before adding the agonist (LTB4). This allows the antagonist to bind to the receptor. A pre-incubation time of 15-30 minutes is a good starting point, but this may need to be optimized.
-
Agonist Concentration: If the concentration of LTB4 used to stimulate the cells is too high, it may overcome the competitive antagonism of this compound. It is recommended to use an LTB4 concentration that elicits a submaximal response (e.g., EC80) to provide a clear window for observing inhibition.
-
-
Cell-Specific Factors:
-
Receptor Expression: Confirm that your cell line expresses the BLT1 receptor at a sufficient level. Low receptor expression can lead to a small signal window, making it difficult to detect antagonism.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells may not respond optimally to stimuli.
-
Q2: I am seeing unexpected cytotoxicity or a decrease in cell viability in my experiments. Is this due to this compound?
While this compound is a specific BLT1 antagonist, high concentrations of any small molecule or prolonged exposure can potentially lead to off-target effects or cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response for Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations in the absence of LTB4 stimulation. This will help determine if the observed effects are due to cytotoxicity rather than specific receptor antagonism.
-
Apoptosis vs. Necrosis: To understand the nature of cell death, you can perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).[8]
-
Solvent Control: Ensure that the final concentration of the vehicle (e.g., DMSO) in your assay is not exceeding a level that is toxic to your cells (typically <0.5%).
-
Positive Controls: Include a known cytotoxic agent as a positive control in your viability assays to ensure the assay is performing as expected.
-
Q3: My results in the chemotaxis assay are inconsistent or show high background migration.
Chemotaxis assays can be sensitive to several factors. Here are some tips for improving consistency:
-
Optimize Cell Number: Titrate the number of cells seeded in the upper chamber to find the optimal density that provides a good signal-to-noise ratio without oversaturating the membrane pores.[9]
-
Establish a Stable Gradient: Ensure a stable and reproducible chemoattractant (LTB4) gradient is formed. Avoid introducing bubbles when adding solutions to the lower chamber.
-
Serum Starvation: For some cell types, serum-starving the cells for a few hours before the assay can reduce basal migration and increase their responsiveness to the chemoattractant.
-
Pore Size: Use a transwell insert with a pore size appropriate for your cell type. For neutrophils, a 3-5 µm pore size is commonly used.[9]
-
Incubation Time: Optimize the incubation time. If the time is too short, you may not see significant migration. If it's too long, you may see increased random migration and a less distinct chemotactic effect.
Q4: In my calcium mobilization assay, the signal is weak or I see a high background.
Calcium mobilization assays are rapid and require careful optimization.
-
Dye Loading: Ensure optimal loading of the calcium-sensitive dye. Inadequate loading can result in a weak signal. Follow the dye manufacturer's protocol and optimize loading time and temperature.
-
Cell Plating Density: The density of cells in the well can affect the signal intensity. Optimize the cell number to achieve a robust signal.
-
Agonist Plate Preparation: Prepare the LTB4 agonist plate just before the assay to ensure its potency.
-
Instrumentation Settings: Optimize the settings on your fluorescence plate reader (e.g., excitation/emission wavelengths, gain settings) for the specific dye you are using.
-
Antagonist Pre-incubation: As mentioned earlier, a pre-incubation step with this compound is crucial before adding the LTB4 agonist.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for BIIL-260 and its prodrug, BIIL 284.
Table 1: In Vitro Activity of BIIL-260 and its Metabolites
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| BIIL-260 | Receptor Binding | Human Neutrophil Membranes | Ki | 1.7 nM | [4] |
| BIIL-315 | Receptor Binding | Human Neutrophil Membranes | Ki | 1.9 nM | [4] |
| BIIL-260 | Calcium Mobilization | Human Neutrophils | IC50 | 0.82 nM | [7] |
| BIIL-315 | Calcium Mobilization | Human Neutrophils | IC50 | 0.75 nM | [4] |
Table 2: In Vivo Efficacy of BIIL 284 (Prodrug of BIIL-260)
| Animal Model | Assay | Species | Parameter | Value | Reference |
| LTB4-induced Ear Inflammation | Inhibition of Edema | Mouse | ED50 | 0.008 mg/kg (p.o.) | [4] |
| LTB4-induced Chemotaxis | Inhibition of Neutrophil Infiltration | Guinea Pig | ED50 | 0.03 mg/kg (p.o.) | [4] |
| LTB4-induced Neutropenia | Inhibition of Neutropenia | Monkey | ED50 | 0.004 mg/kg (p.o.) | [4] |
| LTB4-induced Mac-1 Expression | Inhibition of Mac-1 Upregulation | Monkey | ED50 | 0.05 mg/kg (p.o.) | [4] |
| Collagen-Induced Arthritis | Inhibition of Disease Progression | Mouse | Effective Dose | 10 mg/kg/day (p.o.) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the BLT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the BLT1 receptor (e.g., human neutrophils or a recombinant cell line).
-
[3H]LTB4 (radioligand).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold Binding Buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in this order:
-
Binding Buffer.
-
A fixed concentration of [3H]LTB4 (typically at or below its Kd).
-
Varying concentrations of this compound (for competition curve) or a high concentration of unlabeled LTB4 (for non-specific binding).
-
Cell membranes (the amount should be optimized to give a sufficient signal).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the inhibition of LTB4-induced intracellular calcium mobilization by this compound.[10]
Materials:
-
Cells expressing the BLT1 receptor (e.g., human neutrophils or a CHO cell line stably expressing BLT1).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
This compound.
-
LTB4.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (containing probenecid) to the cells. Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Antagonist Addition: Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds.
-
Agonist Injection: Inject a fixed concentration of LTB4 (e.g., EC80) into the wells and continue to record the fluorescence signal for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the LTB4 response against the log concentration of this compound to calculate the IC50.
Chemotaxis Assay
This protocol outlines a transwell migration assay to assess the effect of this compound on LTB4-induced neutrophil chemotaxis.[9][11]
Materials:
-
Isolated human neutrophils.
-
Transwell inserts with a 3-5 µm pore size.
-
Assay Medium (e.g., serum-free RPMI).
-
LTB4.
-
This compound.
-
A method for cell quantification (e.g., Calcein AM staining and a fluorescence plate reader, or manual cell counting).
Procedure:
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add Assay Medium containing LTB4 at a concentration that induces optimal chemotaxis. For control wells, add Assay Medium alone.
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
-
Cell Preparation: Resuspend the isolated neutrophils in Assay Medium. In a separate tube, pre-incubate a portion of the cells with this compound for 15-30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension (control or this compound-treated) to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Quantify the cells that have migrated to the bottom of the membrane or into the lower chamber. This can be done by staining the migrated cells with a fluorescent dye like Calcein AM and reading the fluorescence, or by lysing the cells and measuring ATP content.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the LTB4-only control.
Signaling Pathways and Workflows
The following diagrams illustrate the LTB4 receptor signaling pathway and a general experimental workflow for studying this compound.
Caption: LTB4 Receptor (BLT1) Signaling Pathway.
Caption: General Experimental Workflow for BIIL-260 HCl.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Leukotriene B(4) inhibits neutrophil apoptosis via NADPH oxidase activity: redox control of NF-κB pathway and mitochondrial stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
How to optimize BIIL-260 hydrochloride concentration in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of BIIL-260 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] It functions by competitively and reversibly binding to the LTB4 receptor, thereby inhibiting the downstream signaling pathways initiated by LTB4.[1][2] This antagonistic action has been shown to block LTB4-induced intracellular calcium release.[1][3]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: Given its high potency, with a reported Ki of 1.7 nM and an IC50 of 0.82 nM in human neutrophils, a broad concentration range should be initially tested to determine the optimal concentration for your specific cell line and assay.[1][3] A common starting point for a new compound is to perform a dose-response experiment with serial dilutions covering a wide range, for example, from 0.01 nM to 10 µM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of 125 mg/mL. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[2] When preparing your working solutions, ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will depend on the cell type, the specific biological question being investigated, and the assay being performed. For initial dose-response and cytotoxicity assays, a 48 to 72-hour incubation period is a common starting point. However, for assays measuring more rapid signaling events, a much shorter incubation time may be sufficient.
Q5: Are there any known off-target effects of this compound?
A5: While BIIL-260 is a selective LTB4 receptor antagonist, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and, if possible, a structurally related but inactive compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect at tested concentrations | - Concentration is too low.- The cell line is not responsive to LTB4 receptor antagonism.- The compound has degraded. | - Test a higher range of concentrations.- Confirm LTB4 receptor expression in your cell line.- Check the storage conditions and age of your this compound stock solution. |
| High background or non-specific effects | - Compound precipitation at high concentrations.- The final DMSO concentration is too high. | - Visually inspect your working solutions for any precipitate. If observed, prepare fresh dilutions.- Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in multi-well plates. | - Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate dispensing.- To minimize the "edge effect", avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile medium or PBS. |
| Unexpected cell death or cytotoxicity | - The concentration of this compound is too high.- The cell line is particularly sensitive to the compound. | - Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range.- Lower the concentration range in your functional assays to non-toxic levels. |
Quantitative Data Summary
The potency of this compound can vary between different cell types and assay conditions. The following table provides a summary of its known inhibitory concentrations. Researchers should empirically determine the optimal concentration for their specific experimental setup.
| Parameter | Value | Assay Condition | Reference |
| Ki | 1.7 nM | LTB4 receptor binding on isolated human neutrophil cell membranes | [1][2] |
| IC50 | 0.82 nM | LTB4-induced intracellular Ca2+ release in human neutrophils | [1][3] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM down to 0.1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
LTB4 Signaling Pathway
Caption: LTB4 signaling and this compound inhibition.
Experimental Workflow for IC50 Determination
References
Potential off-target effects of BIIL-260 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BIIL-260 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and long-acting orally active antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1).[1][2] It interacts with the BLT1 receptor in a saturable, reversible, and competitive manner, exhibiting a high affinity with a Ki value of 1.7 nM.[1][2]
Q2: Are there any known off-target effects of this compound?
Yes, a known off-target effect of BIIL-260 is its potent antagonism of the leukotriene B4 receptor 2 (BLT2).[3] While the primary target is BLT1, studies have revealed that BIIL-260 also acts as a potent antagonist at the BLT2 receptor.[3]
Q3: Was this compound screened against a standard safety panel?
The prodrug of BIIL-260, BIIL-284, was screened against the Eurofins SafetyScreen44™ panel and showed no relevant off-target effects. This panel includes a wide range of receptors, ion channels, transporters, and enzymes.
Q4: What should I do if I observe unexpected effects in my experiment that might be due to off-target activity?
If you suspect off-target effects are influencing your results, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Ensure that the observed effects are consistent with the known pharmacology of BLT1 and BLT2 antagonism.
-
Dose-Response Analysis: Perform a dose-response curve for BIIL-260 in your assay. Off-target effects may occur at different concentrations than on-target effects.
-
Use a Structurally Unrelated Antagonist: Compare the effects of BIIL-260 with a structurally different BLT1/BLT2 antagonist to see if the unexpected phenotype is specific to BIIL-260's chemical structure.
-
BLT2-Specific Assays: If your experimental system expresses BLT2, design experiments to specifically assess the contribution of BLT2 antagonism to the observed effects. This could involve using cell lines with varying levels of BLT1 and BLT2 expression.
Quantitative Data Summary
The following table summarizes the known binding affinities and functional activities of BIIL-260.
| Target | Parameter | Value (nM) | Species | Assay Type |
| BLT1 Receptor | Ki | 1.7[1][2] | Human | Competitive Radioligand Binding |
| BLT1 Receptor | IC50 | 0.82[1] | Human | LTB4-induced Ca2+ release |
| BLT2 Receptor | - | Potent Antagonist[3] | - | - |
Note: A specific Ki or IC50 value for BIIL-260 at the BLT2 receptor is not currently available in the public domain, though it is characterized as a potent antagonist.[3]
Experimental Protocols
Competitive Radioligand Binding Assay for BLT1 Receptor
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the BLT1 receptor.
1. Materials:
-
Membrane preparations from cells expressing human BLT1 receptor.
-
[3H]-LTB4 (radioligand).
-
This compound (test compound).
-
Unlabeled LTB4 (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
BLT1 receptor membrane preparation.
-
[3H]-LTB4 at a concentration near its Kd.
-
Either binding buffer (for total binding), unlabeled LTB4 (for non-specific binding), or the desired concentration of this compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of BIIL-260 that inhibits 50% of the specific binding of [3H]-LTB4).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: LTB4 Signaling and BIIL-260 HCl Inhibition.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
Addressing experimental variability with BIIL-260 hydrochloride
Welcome to the technical support center for BIIL-260 hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with this potent LTB4 receptor antagonist.
Quick Facts: this compound
| Property | Value | Reference |
| Mechanism of Action | Potent and long-acting orally active leukotriene B(4) (LTB4) receptor antagonist.[1][2] | |
| Binding Affinity (Ki) | 1.7 nM for the LTB4 receptor on isolated human neutrophil cell membranes.[1][3] | |
| Functional Potency (IC50) | 0.82 nM for inhibition of LTB4-induced intracellular Ca2+ release in human neutrophils.[3][4] | |
| Molecular Weight | 503.04 g/mol (hydrochloride salt) | |
| Formulation | Commonly dissolved in DMSO for in vitro use.[1] | |
| Storage | Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5] |
Signaling Pathway of LTB4 and Inhibition by this compound
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation. It binds to its G protein-coupled receptor (GPCR), BLT1, on the surface of immune cells such as neutrophils. This binding event triggers a signaling cascade that results in various cellular responses, including calcium mobilization, chemotaxis, and degranulation. This compound acts as a competitive antagonist at the BLT1 receptor, blocking the binding of LTB4 and thereby inhibiting these pro-inflammatory downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
BIIL-260 hydrochloride solubility issues and solutions
For researchers, scientists, and drug development professionals working with BIIL-260 hydrochloride, this technical support center provides essential information on addressing solubility challenges. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound, a known antagonist of the leukotriene B(4) receptor (BLT1). This guide provides a structured approach to identifying and solving common solubility problems.
Problem: Difficulty dissolving this compound in the desired solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 125 mg/mL; however, achieving this requires sonication.[1] It is crucial to use newly opened, anhydrous DMSO as the presence of water can significantly reduce solubility.
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower. To mitigate this:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your aqueous buffer.
-
Use co-solvents: Incorporating a water-miscible co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your aqueous buffer can help to increase the solubility of the compound.
-
Adjust the pH: As BIIL-260 is a weak base, its aqueous solubility is expected to be pH-dependent. Lowering the pH of the aqueous buffer to a more acidic range should increase its solubility.
-
Employ surfactants: The addition of a small amount of a biocompatible surfactant can help to keep the compound in solution.
Q3: What is the expected aqueous solubility of this compound?
Q4: Are there any known incompatible excipients for formulating this compound?
A4: While specific compatibility studies for this compound are not published, general knowledge about formulating hydrochloride salts of weak bases suggests potential incompatibilities. Excipients with a basic character, such as magnesium stearate (B1226849), sodium croscarmellose, and sodium stearyl fumarate, can induce disproportionation of the hydrochloride salt back to the less soluble free base.[2][3][4] This can lead to decreased solubility and dissolution rates.
Quantitative Solubility Data
Currently, the only publicly available quantitative solubility data for this compound is in DMSO.
| Solvent | Concentration | Conditions |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (248.49 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 125 mg/mL solution, add 8 µL of DMSO for every 1 mg of powder).
-
Vortex the mixture for 1-2 minutes to initially disperse the powder.
-
Place the vial in a sonicator bath and sonicate until the solution becomes clear. This may take several minutes. Visually inspect the solution to ensure no solid particles remain.
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: General Method for Preparing an Aqueous Formulation using a Co-solvent System
Objective: To prepare an aqueous formulation of this compound for cellular assays or other experiments requiring an aqueous environment.
Materials:
-
This compound stock solution in DMSO
-
Water-miscible co-solvent (e.g., Ethanol, PEG 400)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable percentage of the co-solvent and DMSO in the final formulation.
-
In a sterile tube, first add the required volume of the co-solvent.
-
To the co-solvent, add the appropriate volume of the this compound DMSO stock solution and mix well.
-
Slowly add the aqueous buffer to the DMSO/co-solvent mixture while vortexing or stirring continuously. This gradual addition is crucial to prevent immediate precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider increasing the proportion of the co-solvent or decreasing the final concentration of this compound.
Signaling Pathway and Mechanism of Action
BIIL-260 is an antagonist of the Leukotriene B4 receptor 1 (BLT1), which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Leukotriene B4 (LTB4), to BLT1 activates downstream signaling cascades that are crucial in inflammatory responses. These pathways primarily involve the Gq and Gi/o subfamilies of G-proteins.[5][6]
Caption: this compound as an antagonist of the LTB4/BLT1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharxmonconsulting.com [pharxmonconsulting.com]
- 3. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage and handling of BIIL-260 hydrochloride to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of BIIL-260 hydrochloride to ensure its stability and optimal performance in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for solid this compound?
A1: For short-term storage (days to weeks), solid this compound should be stored at 4°C. For long-term storage (months to years), it is recommended to store the solid compound at -20°C. It should always be kept in a tightly sealed container, away from moisture and light.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.
Q3: Can I store this compound solutions in aqueous buffers?
A3: It is not recommended to store this compound in aqueous buffers for extended periods. As a hydrophobic compound, it may be prone to precipitation and degradation in aqueous solutions. Prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before use.
Q4: Is this compound sensitive to light?
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the leukotriene B4 receptor 1 (BLT1), a G protein-coupled receptor (GPCR).[2] By binding to BLT1, it competitively inhibits the binding of its natural ligand, leukotriene B4 (LTB4), a potent inflammatory mediator. This blockade prevents the downstream signaling cascades that lead to inflammatory responses such as neutrophil chemotaxis and activation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in DMSO stock solution upon storage. | 1. DMSO has absorbed moisture. 2. Storage temperature is too high. 3. Concentration is too high. | 1. Use fresh, anhydrous DMSO for stock solution preparation. Store DMSO properly in a desiccator. 2. Ensure stock solutions are stored at -80°C for long-term stability. 3. If precipitation persists, try preparing a slightly lower concentration stock solution. |
| Precipitation of the compound upon dilution into aqueous experimental buffer. | 1. The final concentration of DMSO is too low to maintain solubility. 2. The aqueous buffer is not compatible. | 1. Ensure the final DMSO concentration in your assay is sufficient to keep the compound dissolved, typically between 0.1% and 0.5%. However, always perform a vehicle control to check for solvent effects on your cells or assay. 2. Consider adding a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to your buffer to aid solubility, if compatible with your experimental system. |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of the compound due to improper storage or handling. 2. Adsorption of the hydrophobic compound to plasticware. 3. Cell density or passage number affecting receptor expression. | 1. Ensure the compound has been stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Use low-adhesion plasticware or pre-coat plates with a blocking agent like bovine serum albumin (BSA) if significant adsorption is suspected. 3. Maintain consistent cell culture conditions, including cell density at the time of the assay and use cells within a defined passage number range where receptor expression is stable. |
| High background signal in the assay. | 1. The compound itself has intrinsic fluorescence or luminescence at the detection wavelength. 2. The final DMSO concentration is causing cellular stress or interfering with the assay components. | 1. Run a control with the compound in the absence of cells or other assay components to check for intrinsic signal. 2. Lower the final DMSO concentration in the assay. Ensure the vehicle control (DMSO alone) does not produce a high background. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Short-term (days to weeks) | Keep tightly sealed, protected from moisture and light. |
| Solid | -20°C | Long-term (months to years) | Keep tightly sealed, protected from moisture and light. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light.[1] |
Experimental Protocols
Protocol: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a general framework for assessing the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Leukotriene B4 (LTB4)
-
Human neutrophils (isolated from fresh human blood)
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Detection reagent for quantifying migrated cells (e.g., Calcein-AM)
2. Method:
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
-
Neutrophil Preparation:
-
Isolate human neutrophils from healthy donor blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque gradient centrifugation.
-
Resuspend the isolated neutrophils in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Chemotaxis Assay:
-
Add LTB4 (at its EC50 concentration for neutrophil chemotaxis, typically in the low nanomolar range) to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber inserts.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the inserts and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells on the underside of the membrane. This can be done by staining the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage inhibition against the log of the antagonist concentration.
-
Visualizations
Caption: LTB4/BLT1 Signaling Pathway and Inhibition by BIIL-260 HCl.
Caption: Workflow for a Neutrophil Chemotaxis Assay.
References
How to avoid precipitation of BIIL-260 hydrochloride in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BIIL-260 hydrochloride precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media.[1][2] The precipitation you are observing is likely due to the compound "crashing out" of solution when the highly concentrated dimethyl sulfoxide (B87167) (DMSO) stock is diluted into the aqueous environment of your media.[1][3] This rapid change in solvent polarity reduces the solubility of the compound below its working concentration.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[4][5] It is soluble in DMSO at a concentration of 125 mg/mL (248.49 mM); however, achieving this may require sonication.[4] It is also noted that the use of new, anhydrous DMSO is important, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[4]
Q3: What is the maximum final concentration of DMSO that my cells can tolerate?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to minimize cytotoxicity.[1] For sensitive cell lines, a final concentration of 0.1% or lower is often recommended.[6] It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.[1][6]
Q4: Can I sonicate or vortex the media after adding the this compound stock solution?
A4: Gentle vortexing or swirling of the media while adding the this compound stock solution is recommended to ensure rapid and even dispersion, which can help prevent localized high concentrations that are prone to precipitation.[1] However, vigorous vortexing or sonication of the final working solution is generally not advised as it can cause foaming and may degrade media components or harm cells.
Q5: How does the presence of serum in the culture medium affect the solubility of this compound?
A5: The presence of serum, such as Fetal Bovine Serum (FBS), can enhance the apparent solubility of hydrophobic compounds like this compound.[1][2] Proteins within the serum, like albumin, can bind to the compound, helping to keep it in solution.[1] Performing dilutions in serum-containing media can be a beneficial strategy to prevent precipitation.[2]
Troubleshooting Guide for this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility limit. | - Lower the final working concentration of the compound. - Perform a solubility test to determine the maximum soluble concentration in your specific media.[3] |
| Rapid solvent exchange from DMSO to the aqueous medium. | - Perform a stepwise dilution: first, create an intermediate dilution in a small volume of serum-containing media before adding it to the final volume.[1][2] - Add the DMSO stock solution dropwise to the media while gently vortexing.[1][3] | |
| The temperature of the media is too low, reducing solubility. | - Pre-warm the cell culture media to 37°C before adding the this compound solution.[1][3] | |
| Precipitation Over Time in Incubator | The compound has limited stability in the aqueous media at 37°C. | - Check the manufacturer's datasheet for stability information. - Consider shorter experiment durations or replenishing the media with freshly prepared this compound solution.[1] |
| Temperature fluctuations in the incubator. | - Ensure the incubator maintains a stable temperature. - Minimize the time that culture plates are outside of the incubator.[1] | |
| Interaction with media components or changes in pH over time. | - Ensure you are using a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[1] | |
| Precipitate Observed in DMSO Stock Solution | The DMSO has absorbed water, reducing the solubility of the compound. | - Use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[4][5] - Store DMSO stock solutions in small, single-use aliquots in desiccated conditions to prevent moisture absorption. |
| The stock solution was not properly dissolved initially. | - Ensure the compound is fully dissolved when preparing the stock solution. If necessary, use brief sonication as recommended for this compound.[4][5] |
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 125 mg/mL (248.49 mM)[4][5] | Requires sonication. Use of fresh, anhydrous DMSO is critical as solubility is impacted by moisture.[4][5] |
| Aqueous Media (e.g., Cell Culture Media) | Data not available, but expected to be low. | As a hydrophobic compound, aqueous solubility is limited. The exact solubility will depend on the specific media composition, pH, and serum concentration.[1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing a stock solution of this compound and subsequently diluting it into cell culture media to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 50 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM). d. Vortex thoroughly to dissolve the powder. If necessary, briefly sonicate the tube in a water bath until the solution is clear and all solid has dissolved.[4] e. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture absorption.[5]
-
Working Solution Preparation (Stepwise Dilution Method): a. Thaw a single-use aliquot of the this compound DMSO stock solution. b. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 50 mM stock, you could first dilute the stock 1:100 in media to get a 500 µM intermediate solution. c. To prepare the final working solution, add the intermediate dilution to the pre-warmed complete cell culture medium. For the example above, you would then perform a 1:50 dilution of the 500 µM intermediate solution to reach the final 10 µM concentration. d. When adding the compound at each dilution step, add it dropwise to the center of the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[1] e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If the solution appears cloudy or contains visible particles, it should not be used.
Visual Guides
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 3. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in BIIL-260 hydrochloride assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIIL-260 hydrochloride. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2] LTB4 is a powerful lipid mediator involved in inflammatory responses, and by blocking its receptor, this compound inhibits downstream signaling pathways that lead to inflammation.[1][2] It is the active metabolite of the prodrug BIIL 284.
Q2: What are the key in vitro parameters of this compound?
This compound exhibits high affinity for the LTB4 receptor. Key reported values are summarized in the table below.
| Parameter | Value | Cell System | Assay Type |
| Ki | 1.7 nM | Isolated human neutrophil cell membranes | Radioligand Binding Assay |
| IC50 | 0.82 nM | Human neutrophils | LTB4-induced intracellular Ca2+ release |
Q3: What are the most common assays used to characterize this compound activity?
The two primary in vitro assays for characterizing this compound and similar LTB4 receptor antagonists are:
-
Competitive Radioligand Binding Assays: These assays measure the ability of this compound to displace a radiolabeled ligand (e.g., [3H]LTB4) from the BLT1 receptor.[3]
-
Calcium Mobilization Assays: These functional assays determine the potency of this compound in blocking the increase in intracellular calcium ([Ca2+]) induced by LTB4.[4][5]
Troubleshooting Guides
Competitive Radioligand Binding Assays
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific binding signal, leading to an inaccurate estimation of affinity. Ideally, non-specific binding should be less than 50% of the total binding.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd value. - Ensure the radiochemical purity is high (>90%). - If the radioligand is highly hydrophobic, it may be more prone to non-specific binding. |
| Membrane Preparation | - Reduce the amount of membrane protein per well. - Titrate the membrane concentration to find the optimal balance between signal and non-specific binding. - Ensure thorough washing of membranes to remove any endogenous LTB4. |
| Assay Conditions | - Pre-soak filter plates with a blocking agent like polyethyleneimine (PEI). - Include a blocking agent such as Bovine Serum Albumin (BSA) in the assay buffer. - Optimize incubation time and temperature; shorter times and lower temperatures can sometimes reduce NSB, but ensure equilibrium is reached. |
| Washing Procedure | - Increase the number of wash cycles with ice-cold wash buffer.[6] - Ensure rapid filtration and washing to minimize dissociation of the specifically bound radioligand.[6] - Do not let filters dry out between washes.[6] |
Issue 2: Low Specific Binding Signal
A weak specific binding signal can lead to a poor signal-to-noise ratio and high data variability.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Confirm the expression of BLT1 in your cell line or tissue preparation using a validated positive control. - If using a recombinant cell line, ensure optimal induction of receptor expression. |
| Inactive Radioligand or Competitor | - Verify the integrity and activity of both the radiolabeled and unlabeled ligands. - Avoid repeated freeze-thaw cycles of ligand stock solutions. |
| Suboptimal Assay Conditions | - Ensure the incubation has reached equilibrium. High-affinity ligands may require longer incubation times. - Check the pH and ionic strength of your assay buffer. |
Logical Workflow for Troubleshooting Binding Assays
References
- 1. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 binding to human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The quality control of BIIL-260 hydrochloride for research
This technical support center provides essential information for researchers, scientists, and drug development professionals on the quality control, handling, and experimental use of BIIL-260 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Leukotriene B4 receptor 1 (BLT1), a G protein-coupled receptor (GPCR).[1][2] It is the active metabolite of the prodrug BIIL-284. By competitively and reversibly binding to BLT1, this compound blocks the downstream signaling pathways induced by Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. This inhibition of LTB4 signaling leads to anti-inflammatory effects.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C. It is important to keep the compound in a tightly sealed container, away from moisture.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.03 mg of this compound (Molecular Weight: 503.04 g/mol ) in 1 mL of DMSO. It may be necessary to use an ultrasonic bath to ensure complete dissolution. Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the typical quality control specifications for research-grade this compound?
A4: High-quality this compound for research should meet stringent quality control specifications to ensure the reliability and reproducibility of experimental results. Key parameters include appearance, identity, purity, and solubility. The following table summarizes typical specifications.
Data Presentation: Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H-NMR Spectroscopy |
| Molecular Weight | 503.04 ± 0.5 Da | Mass Spectrometry (LC-MS) |
| Purity | ≥98% | HPLC |
| Solubility | Soluble in DMSO | Visual Inspection |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker than expected inhibitory activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. this compound, like many small molecules, can degrade if not stored properly or if subjected to multiple freeze-thaw cycles.
-
Solution: Always use freshly prepared dilutions from a properly stored stock solution. When possible, use a new aliquot of the stock solution for each experiment.
-
-
Possible Cause 2: Low Cell Permeability or Efflux. The effective concentration of the inhibitor inside the cell may be lower than the concentration in the culture medium due to poor cell membrane permeability or active removal by efflux pumps.
-
Solution: Increase the incubation time to allow for sufficient compound uptake. If efflux is suspected, co-incubation with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) may be considered, although this can introduce confounding variables.
-
-
Possible Cause 3: High Serum Protein Binding. If your cell culture medium contains a high percentage of serum, the compound may bind to serum proteins, reducing its free concentration and availability to bind to the target receptor.
-
Solution: Perform experiments in serum-free or low-serum medium for the duration of the compound treatment, if compatible with your cell model.
-
Issue 2: Observed cytotoxicity at effective concentrations.
-
Possible Cause 1: High DMSO Concentration. The final concentration of DMSO in the cell culture medium may be toxic to the cells.
-
Solution: Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for solvent effects.
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, this compound may have off-target effects that lead to cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range that provides the desired inhibitory effect without significant cytotoxicity. It is crucial to establish a therapeutic window for the compound in your specific cell model.
-
Issue 3: Difficulty in reproducing results from the literature.
-
Possible Cause 1: Differences in Experimental Conditions. Seemingly minor variations in cell line passage number, cell density, serum concentration, or assay incubation time can significantly impact the results.
-
Solution: Carefully review and align your experimental protocol with the published methodology. Pay close attention to the details of the cell culture and assay conditions.
-
-
Possible Cause 2: Lot-to-Lot Variability of the Compound. Although reputable suppliers adhere to strict quality control, minor variations between batches can occur.
-
Solution: If you suspect lot-to-lot variability, it is advisable to test a new batch of the compound and compare its performance to the previous one. Always retain records of the lot numbers used in your experiments.
-
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution: Start with a suitable percentage of Mobile Phase B (e.g., 20%), and gradually increase to a higher percentage (e.g., 95%) over a period of 20-30 minutes to ensure the elution of all components.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound by analyzing its proton NMR spectrum.[5][6]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
-
Methodology:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the acquired spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integration values of the observed peaks with the known spectrum of this compound to confirm its identity.
-
Protocol 3: Molecular Weight Verification by Mass Spectrometry (LC-MS)
-
Objective: To verify the molecular weight of this compound.[7]
-
Instrumentation: Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8]
-
LC-MS Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺). The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the free base of BIIL-260 (466.58 g/mol ) plus the mass of a proton.
-
Mandatory Visualizations
Caption: LTB4/BLT1 Signaling Pathway and Inhibition by BIIL-260 HCl.
Caption: Quality Control Workflow for this compound.
Caption: Logical Troubleshooting Flow for BIIL-260 HCl Experiments.
References
- 1. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 7. tecan.com [tecan.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validation & Comparative
A Comparative Guide to BIIL-260 Hydrochloride and Other Leukotriene B4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BIIL-260 hydrochloride and other prominent leukotriene B4 (LTB4) receptor antagonists. The information presented herein is intended to assist researchers in making informed decisions for their inflammatory disease models and drug development programs.
Leukotriene B4 is a potent lipid mediator of inflammation, playing a crucial role in the recruitment and activation of leukocytes, particularly neutrophils.[1] Antagonists of the LTB4 receptor, primarily the high-affinity BLT1 receptor, are therefore of significant interest as potential therapeutics for a range of inflammatory conditions.[2] This guide focuses on the in vitro and in vivo pharmacological properties of this compound in comparison to other well-characterized LTB4 antagonists.
Quantitative Comparison of LTB4 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and other selected LTB4 receptor antagonists. The data is primarily derived from radioligand binding assays and functional assays measuring the inhibition of LTB4-induced cellular responses.
| Compound | Target(s) | Assay Type | Cell/Tissue Type | Ki (nM) | IC50 (nM) |
| This compound | BLT1 | Radioligand Binding | Human Neutrophil Membranes | 1.7[3][4] | - |
| Ca2+ Mobilization | Human Neutrophils | - | 0.82[5] | ||
| Etalocib (LY293111) | BLT1 | Radioligand Binding | Not Specified | 25[3][6] | - |
| Ca2+ Mobilization | Not Specified | - | 20[3][6] | ||
| LY223982 | LTB4 Receptor | Radioligand Binding | Human Neutrophils | - | 13.2[3][7] |
| Neutrophil Aggregation | Human Neutrophils | - | 100[8] | ||
| Amelubant (BIIL 284) * | LTB4 Receptor | Radioligand Binding | Vital Cells/Membranes | 221-230[3][9] | - |
| BIIL-315 (metabolite of Amelubant) | LTB4 Receptor | Radioligand Binding | Vital Cells/Membranes | 1.9[10] | - |
| Ca2+ Mobilization | Human Neutrophils | - | 0.75[10] | ||
| CP-105696 | BLT1 (high-affinity) | Radioligand Binding | Human Neutrophils | - | 8.42[11][12] |
| Neutrophil Chemotaxis | Human Neutrophils | - | 5.0[11][12] | ||
| Ca2+ Mobilization | Human Monocytes | - | 940[12] |
*Note: Amelubant (BIIL 284) is a prodrug that is metabolized to the active compounds BIIL-260 and BIIL-315.[9][10]
Experimental Methodologies
The data presented in this guide are based on standard pharmacological assays. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand (e.g., [3H]LTB4) from its receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the LTB4 receptor (e.g., human neutrophils).
-
Incubation: A fixed concentration of radiolabeled LTB4 is incubated with the membrane preparation in the presence of varying concentrations of the test antagonist.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by LTB4.
-
Cell Loading: Leukocytes (e.g., human neutrophils) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the LTB4 receptor antagonist.
-
LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the LTB4-induced calcium mobilization (IC50) is determined.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards an LTB4 gradient.
-
Chamber Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Chemoattractant: A solution containing LTB4 is placed in the lower compartment.
-
Cell Preparation and Treatment: A suspension of neutrophils, pre-incubated with or without the antagonist, is placed in the upper compartment.
-
Incubation: The chamber is incubated to allow the neutrophils to migrate through the membrane towards the LTB4.
-
Quantification: The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy after staining.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the LTB4-induced chemotaxis (IC50) is determined.
In Vivo Efficacy
While direct comparative in vivo studies are limited, individual studies have demonstrated the efficacy of several LTB4 antagonists in animal models of inflammation.
-
Amelubant (BIIL 284) , the prodrug of BIIL-260, has shown high efficacy in various in vivo models. It inhibited LTB4-induced mouse ear inflammation with an ED50 of 0.008 mg/kg (oral administration) and LTB4-induced transdermal chemotaxis in guinea pigs with an ED50 of 0.03 mg/kg (oral administration).[10]
-
CP-105696 demonstrated efficacy in a preclinical animal model of atherosclerosis by reducing lesion progression.[13] It has also been shown to inhibit neutrophil and eosinophil infiltration in guinea pig dermis.[11]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: LTB4 Signaling Pathway through the BLT1 Receptor.
Caption: Experimental Workflow for a Neutrophil Chemotaxis Assay.
References
- 1. Amelubant (BIIL 284) | LTB4 receptor antagonist | Probechem Biochemicals [probechem.com]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. Specific inhibition of leukotriene B4-induced neutrophil activation by LY223982 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ahajournals.org [ahajournals.org]
A comparative study of BIIL-260 hydrochloride and CP-105,696
A Comparative Guide to the Leukotriene B4 Receptor Antagonists: BIIL-260 Hydrochloride and CP-105,696
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent leukotriene B4 (LTB4) receptor antagonists, this compound and CP-105,696. The information presented is curated from publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction
Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from arachidonic acid, playing a crucial role in the recruitment and activation of leukocytes, particularly neutrophils. It exerts its effects through binding to high-affinity (BLT1) and low-affinity (BLT2) G-protein coupled receptors on the cell surface. Antagonism of the LTB4 receptor is a key therapeutic strategy for a range of inflammatory diseases. This guide focuses on a comparative analysis of this compound and CP-105,696, two well-characterized LTB4 receptor antagonists.
Compound Overview
This compound is a potent and long-acting, orally active LTB4 receptor antagonist. It is the active metabolite of the prodrug amelubant (BIIL 284).[1][2] BIIL-260 interacts with the LTB4 receptor in a competitive and reversible manner.[3][4]
CP-105,696 is a selective and potent LTB4 receptor antagonist.[5] It exhibits a dual mechanism of action, acting as a noncompetitive antagonist at high-affinity LTB4 receptors and a competitive antagonist at low-affinity LTB4 receptors on human neutrophils.[5][6]
Quantitative Performance Data
The following tables summarize the key in vitro potency and pharmacokinetic parameters for this compound and CP-105,696.
Table 1: In Vitro Potency
| Parameter | This compound | CP-105,696 | Cell/System |
| Receptor Binding Affinity (Ki) | 1.7 nM[3][4][7] | - | Human Neutrophil Membranes |
| Receptor Binding Inhibition (IC50) | - | 8.42 nM[5][6] | Human Neutrophils (High-affinity LTB4 receptors) |
| Calcium Mobilization Inhibition (IC50) | 0.82 nM[4][8] | 940 nM[5][6] | Human Neutrophils/Monocytes |
| Chemotaxis Inhibition (IC50) | Not explicitly reported | 5.0 nM[5][6] | Human Neutrophils |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (as metabolite of BIIL 284) | CP-105,696 | Species |
| Terminal Elimination Half-life (t½) | ~13 hours (for active metabolite BIIL 315)[9] | 289 - 495 hours[10][11] | Human |
| In Vivo Efficacy Model | Inhibition of LTB4-induced mouse ear inflammation[9] | Reduction of monocytic foam cells in mice[12] | Mouse |
Mechanism of Action & Signaling Pathway
Both this compound and CP-105,696 exert their effects by antagonizing the LTB4 receptor, a G-protein coupled receptor (GPCR). The binding of LTB4 to its receptor (primarily BLT1 on neutrophils) activates a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This calcium influx, along with DAG-mediated activation of protein kinase C (PKC), triggers a cascade of downstream signaling events, including the activation of MAP kinases and the transcription factor NF-κB. These pathways ultimately lead to cellular responses such as chemotaxis, degranulation, and the upregulation of adhesion molecules like CD11b.
This compound and CP-105,696 block the initial step of this cascade by preventing LTB4 from binding to its receptor.
Figure 1: LTB4 Signaling Pathway and Antagonist Action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview.
LTB4 Receptor Binding Assay (Ki Determination)
This assay determines the affinity of a compound for the LTB4 receptor by measuring its ability to compete with a radiolabeled LTB4 ligand.
-
Cell/Membrane Preparation:
-
Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Prepare neutrophil membranes by hypotonic lysis followed by centrifugation to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled LTB4 (e.g., [3H]LTB4) to each well.
-
Add increasing concentrations of the unlabeled test compound (BIIL-260 or CP-105,696).
-
To determine non-specific binding, add a high concentration of unlabeled LTB4 to a set of wells.
-
Initiate the binding reaction by adding the neutrophil membrane preparation to each well.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards an LTB4 gradient.
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood as described in the receptor binding assay protocol.
-
Resuspend the isolated neutrophils in a suitable assay medium (e.g., HBSS with 0.1% BSA).
-
-
Chemotaxis Assay (Boyden Chamber):
-
Use a 48-well microchemotaxis chamber with a micropore filter (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
Add LTB4 (e.g., 10 nM) to the lower wells.
-
In the upper wells, add the neutrophil suspension pre-incubated with various concentrations of the test compound (BIIL-260 or CP-105,696) or vehicle control.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the filter, fix, and stain the migrated cells on the underside of the filter.
-
Quantify the number of migrated cells by microscopy.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Figure 2: Neutrophil Chemotaxis Assay Workflow.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the LTB4-induced increase in intracellular calcium concentration in neutrophils.
-
Cell Preparation and Dye Loading:
-
Isolate human neutrophils as previously described.
-
Load the neutrophils with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 1-5 µM), by incubating at 37°C for 30-60 minutes.
-
Wash the cells to remove extracellular dye and resuspend them in a physiological buffer.
-
-
Fluorometric Measurement:
-
Place the dye-loaded neutrophil suspension in a fluorometer cuvette or a 96-well plate.
-
Add various concentrations of the test compound (BIIL-260 or CP-105,696) or vehicle control and incubate for a short period.
-
Stimulate the cells with a sub-maximal concentration of LTB4 (e.g., 10 nM).
-
Measure the change in fluorescence intensity over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.
-
-
Data Analysis:
-
Calculate the peak increase in intracellular calcium concentration for each condition.
-
Determine the percentage of inhibition of the LTB4-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
CD11b Upregulation Assay
This assay uses flow cytometry to measure the ability of a compound to inhibit the LTB4-induced increase in the surface expression of the adhesion molecule CD11b on neutrophils.
-
Whole Blood Assay:
-
Collect fresh human whole blood into heparin-containing tubes.
-
Aliquot the whole blood and pre-incubate with various concentrations of the test compound (BIIL-260 or CP-105,696) or vehicle control at 37°C for a short period (e.g., 15 minutes).
-
Stimulate the blood samples with LTB4 (e.g., 10-100 nM) for 10-15 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
-
Staining and Flow Cytometry:
-
Add a fluorescently labeled anti-CD11b antibody (e.g., FITC- or PE-conjugated) to each tube.
-
Incubate on ice in the dark for 30 minutes.
-
Lyse the red blood cells using a lysis buffer.
-
Wash the remaining leukocytes with cold PBS.
-
Resuspend the cells in PBS for flow cytometric analysis.
-
Acquire data on a flow cytometer, gating on the neutrophil population based on their forward and side scatter characteristics.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of CD11b staining for the neutrophil population in each sample.
-
Calculate the percentage of inhibition of LTB4-induced CD11b upregulation for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
Both this compound and CP-105,696 are potent LTB4 receptor antagonists. This compound demonstrates high affinity for the LTB4 receptor and is a potent inhibitor of LTB4-induced calcium mobilization. CP-105,696 is also a potent inhibitor of LTB4-induced neutrophil chemotaxis and has a remarkably long half-life in humans. The choice between these two compounds for research purposes will depend on the specific experimental context, including the desired mechanism of inhibition (competitive vs. mixed competitive/non-competitive) and pharmacokinetic profile. The detailed protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other LTB4 receptor antagonists.
References
- 1. criver.com [criver.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validating the In Vivo Efficacy of BIIL-260 Hydrochloride: A Comparative Guide
BIIL-260 hydrochloride is the active metabolite of the prodrug amelubant (BIIL 284). It functions as a potent and long-acting oral antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory responses. This guide provides a framework for validating the in vivo efficacy of this compound, comparing its performance with other LTB4 receptor antagonists and presenting the necessary experimental protocols and data in a clear, structured format for researchers, scientists, and drug development professionals.
Mechanism of Action: LTB4 Receptor Antagonism
This compound exerts its anti-inflammatory effects by competitively and reversibly binding to the high-affinity LTB4 receptor 1 (BLT1). LTB4 is a potent lipid mediator that chemoattracts and activates leukocytes, particularly neutrophils, to sites of inflammation. By blocking the LTB4 receptor, this compound inhibits these downstream signaling events, leading to a reduction in inflammatory cell infiltration and activation.
Caption: LTB4 Receptor Signaling Pathway and Point of Intervention for BIIL-260 HCl.
Comparative In Vivo Efficacy
The collagen-induced arthritis (CIA) model in mice is a widely accepted preclinical model for rheumatoid arthritis and serves as an excellent platform to evaluate the efficacy of anti-inflammatory compounds like this compound.
Quantitative Data Summary
| Compound | Animal Model | Dosing Regimen | Key Findings | Citation |
| BIIL 284 (prodrug of BIIL-260) | Murine Collagen-Induced Arthritis (CIA) | 10 mg/kg, once daily, oral | Significantly inhibited disease progression and joint destruction. (Note: Based on an unpublished observation) | [1] |
| CP-105,696 | Murine Collagen-Induced Arthritis (CIA) | 0.3 - 10 mg/kg, oral | Showed a dramatic effect on both clinical symptoms and histological changes. | [2] |
| CP-105,696 | LTB4-induced neutrophil influx in mouse skin | 4.2 mg/kg (ED50), oral | Effective in inhibiting neutrophil infiltration. | [2] |
| Etalocib (LY293111) | Interleukin-1-accelerated Collagen-Induced Arthritis in mice | Not specified | Significantly inhibited the increase of the arthritis index and ankle bone destruction. | [3] |
Experimental Protocols
A robust validation of this compound's in vivo efficacy can be achieved through a well-controlled study using the CIA model.
Experimental Workflow: Collagen-Induced Arthritis Model
Caption: Typical Experimental Workflow for Efficacy Testing in a Murine CIA Model.
Detailed Methodology: Murine Collagen-Induced Arthritis (CIA)
-
Animals: Male DBA/1 mice, 8-10 weeks old, are typically used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose, oral gavage)
-
This compound (various doses, e.g., 1, 3, 10 mg/kg, oral gavage)
-
Positive Control/Comparator (e.g., CP-105,696 at 10 mg/kg, oral gavage)
-
-
Dosing: Dosing is typically initiated around the time of the booster immunization (Day 21) or upon the first signs of arthritis, and continued daily until the end of the study.
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Paw Thickness: Paw swelling can be quantified by measuring the thickness of the hind paws using a digital caliper.
-
Histopathology: At the termination of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Blood can be collected to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA.
-
Conclusion
Validating the in vivo efficacy of this compound requires a systematic approach using relevant animal models of inflammation. The murine collagen-induced arthritis model provides a robust platform for this purpose. By comparing the performance of this compound with established LTB4 receptor antagonists like CP-105,696, and meticulously documenting dose-dependent effects on clinical, histological, and biomarker endpoints, researchers can generate a comprehensive data package to support its potential as a therapeutic agent. While preclinical data for BIIL-284, the prodrug of BIIL-260, in the CIA model suggests efficacy, further detailed studies are warranted to establish a clear dose-response relationship and to fully understand its therapeutic potential in inflammatory diseases. It is also important to consider the outcomes of clinical trials with amelubant (BIIL 284), which showed only modest efficacy in rheumatoid arthritis patients, when evaluating the translatability of preclinical findings.[4]
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 plays a critical role in the progression of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the second-generation leukotriene B(4) receptor antagonist, LY293111Na, on leukocyte infiltration and collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BIIL-260 Hydrochloride and Zileuton in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two therapeutic agents, BIIL-260 hydrochloride and zileuton (B1683628), in the context of preclinical arthritis models. While a direct head-to-head study is not available in published literature, this document synthesizes the existing data to offer insights into their respective mechanisms of action and performance.
Executive Summary
This compound, a potent leukotriene B4 (LTB4) receptor antagonist, and zileuton, a 5-lipoxygenase (5-LOX) inhibitor, both target the leukotriene pathway, a critical inflammatory cascade in arthritis. BIIL-260 acts downstream by blocking the action of LTB4 at its receptor, while zileuton acts upstream by inhibiting the synthesis of all leukotrienes. Preclinical evidence, although not from direct comparative studies, suggests that both compounds have the potential to modulate inflammatory responses in arthritis models. Notably, the prodrug of BIIL-260, BIIL-284, has been reported to significantly inhibit disease progression in a murine collagen-induced arthritis (CIA) model[1]. In contrast, one study on zileuton in a similar model found it to be ineffective when used as a monotherapy but showed significant anti-arthritic effects when combined with a cyclooxygenase inhibitor.
Mechanism of Action
The inflammatory cascade involving arachidonic acid metabolism is a key driver of arthritis pathology. Both BIIL-260 and zileuton intervene in this pathway, but at different points.
Zileuton is an inhibitor of 5-lipoxygenase, a crucial enzyme that catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes, including LTB4, LTC4, LTD4, and LTE4[2][3]. By blocking this enzyme, zileuton effectively reduces the production of these potent pro-inflammatory mediators.
This compound is the active metabolite of the prodrug BIIL-284 and functions as a selective antagonist of the leukotriene B4 receptor (BLT1)[1]. LTB4 is a powerful chemoattractant for neutrophils and other immune cells, promoting their infiltration into the joints and amplifying the inflammatory response[4][5][6]. BIIL-260 competitively binds to the BLT1 receptor, preventing LTB4 from exerting its pro-inflammatory effects.
Signaling Pathway Interruption
The following diagrams illustrate the points of intervention for both zileuton and BIIL-260 within the leukotriene signaling pathway.
Performance in a Collagen-Induced Arthritis (CIA) Model
Direct comparative data for this compound and zileuton in the same CIA study is unavailable. The following tables summarize findings from separate studies. It is crucial to note that differences in experimental design, animal strains, and disease severity can significantly impact outcomes.
BIIL-284 (Prodrug of BIIL-260) Performance
Quantitative data from preclinical studies of BIIL-284 in the CIA model are based on an unpublished observation mentioned in a clinical trial publication[1].
| Parameter | Treatment Group | Outcome |
| Disease Progression | BIIL-284 (10 mg/kg, p.o., once daily) | Significantly inhibited |
| Joint Destruction | BIIL-284 (10 mg/kg, p.o., once daily) | Significantly inhibited |
Zileuton Performance
Data for zileuton is derived from a study where it was evaluated alone and in combination with naproxen (B1676952) in a mouse CIA model.
| Parameter | Treatment Group | Outcome |
| Arthritis Inhibition | Zileuton (alone) | No inhibition observed |
| Arthritis Inhibition | Zileuton + Naproxen | Significant inhibition of CIA |
| LTB4 Levels (in air pouch) | Zileuton | Decreased |
Experimental Protocols
The following is a generalized experimental protocol for the collagen-induced arthritis (CIA) model in mice, based on common practices described in the literature. Specific parameters may have varied in the individual studies of BIIL-284 and zileuton.
Collagen-Induced Arthritis (CIA) Model in Mice
Objective: To induce an autoimmune arthritis in mice that mimics aspects of human rheumatoid arthritis for the evaluation of therapeutic agents.
Materials:
-
Animals: DBA/1J mice (male, 8 weeks old) are commonly used as they are highly susceptible to CIA[7][8].
-
Collagen: Bovine or chicken type II collagen[7].
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)[7].
-
Anesthetics: As per institutional guidelines (e.g., isoflurane, ketamine/xylazine)[7].
Procedure:
-
Preparation of Collagen Emulsion:
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail[7].
-
-
Booster Immunization (Day 21):
-
Prepare a collagen emulsion with IFA.
-
Anesthetize the mice.
-
Inject 0.1 mL of the collagen/IFA emulsion intradermally at a different site near the base of the tail[7].
-
-
Disease Monitoring:
-
Beginning around day 21, monitor mice daily or every other day for signs of arthritis.
-
Clinical Scoring: Score each paw based on a scale of 0-4, where 0 is normal, 1 is mild swelling and erythema of one digit, 2 is swelling/erythema of more than one digit or the whole paw, 3 is moderate to severe swelling and erythema of the entire paw, and 4 is maximal inflammation with joint deformity[3][9]. The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
Paw Swelling: Measure the thickness of the hind paws using a caliper.
-
-
Drug Administration:
-
Initiate treatment with the test compounds (e.g., BIIL-284, zileuton) or vehicle control at a predetermined time point (e.g., at the time of the booster immunization or upon the onset of clinical signs of arthritis).
-
-
Endpoint Analysis:
-
At the termination of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines).
-
Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Experimental Workflow
Discussion and Conclusion
The available data, while not from a direct head-to-head comparison, allows for a preliminary assessment of this compound and zileuton in the context of arthritis models. The prodrug of BIIL-260, BIIL-284, has shown promise as a monotherapy in a murine CIA model, suggesting that direct antagonism of the LTB4 receptor is a viable strategy for reducing arthritis-related inflammation and joint damage.
In contrast, the 5-LOX inhibitor zileuton did not demonstrate efficacy as a standalone treatment in a similar model. This could suggest that the complete inhibition of all leukotrienes may have complex downstream effects, or that in this specific model, the contribution of other inflammatory pathways that are not affected by zileuton is more significant. The synergistic effect observed when zileuton was combined with a COX inhibitor highlights the potential for combination therapies that target multiple inflammatory pathways.
For researchers and drug development professionals, these findings underscore the importance of the leukotriene pathway as a therapeutic target in arthritis. The differential preclinical outcomes of a direct LTB4 receptor antagonist and a 5-LOX inhibitor warrant further investigation to elucidate the specific roles of different leukotrienes in the pathophysiology of arthritis and to identify the most effective points of therapeutic intervention. Future head-to-head preclinical studies are necessary to provide a definitive comparison of the efficacy of this compound and zileuton in a standardized arthritis model.
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-induced Arthritis Is Reduced in 5-Lipoxygenase-activating Protein-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leukotriene B4 plays a critical role in the progression of collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involution of Collagen-Induced Arthritis with an Angiogenesis Inhibitor, PPI-2458 - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: BIIL-260 Hydrochloride vs. LY293111 for LTB4 Receptor Antagonism
In the landscape of inflammatory and cancer research, the leukotriene B4 (LTB4) receptor has emerged as a critical therapeutic target. Among the antagonists developed to block this pathway, BIIL-260 hydrochloride and LY293111 (also known as Etalocib) are two prominent compounds. This guide provides a detailed comparison of their potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection of the most suitable agent for their studies.
Executive Summary
This compound demonstrates significantly higher potency as an LTB4 receptor antagonist compared to LY293111. This is evidenced by its lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) in in vitro assays. While both compounds effectively target the LTB4 receptor, this compound exhibits a more potent inhibitory profile. However, it is noteworthy that LY293111 possesses additional biological activities, including PPARγ agonism and 5-lipoxygenase inhibition, which may be a consideration depending on the research context.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data on the potency of this compound and LY293111.
| Parameter | This compound | LY293111 (Etalocib) | Reference |
| Inhibition Constant (Ki) | 1.7 nM | 25 nM | [1][2][3] |
| IC50 (LTB4-induced Ca2+ mobilization) | 0.82 nM | 20 nM | [1][2][4] |
| IC50 (LTB4-induced neutrophil aggregation) | Not Available | 32 ± 5 nM | [5] |
| IC50 (LTB4-induced chemiluminescence) | Not Available | 20 ± 2 nM | [5] |
| IC50 (LTB4-induced chemotaxis) | Not Available | 6.3 ± 1.7 nM | [5][6] |
| IC50 (Superoxide production) | Not Available | 0.5 nM | [5] |
As the data indicates, this compound displays approximately 14.7 times greater affinity for the LTB4 receptor (based on Ki values) and is about 24.4 times more potent in inhibiting LTB4-induced calcium mobilization (based on IC50 values) than LY293111.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LTB4 signaling pathway and a general workflow for assessing antagonist potency.
Caption: LTB4 signaling cascade and points of inhibition by BIIL-260 HCl and LY293111.
Caption: General experimental workflow for determining Ki and IC50 values of LTB4 receptor antagonists.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the potency comparison.
Radioligand Binding Assay for Ki Determination
Objective: To determine the affinity of this compound and LY293111 for the LTB4 receptor.
Materials:
-
Isolated human neutrophil cell membranes
-
[3H]LTB4 (radioligand)
-
This compound
-
LY293111
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl2 and CaCl2)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Human neutrophils are isolated from peripheral blood of healthy donors. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: In a reaction tube, the neutrophil membranes are incubated with a fixed concentration of [3H]LTB4 and varying concentrations of the unlabeled antagonist (this compound or LY293111).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled LTB4) from the total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of [3H]LTB4) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay for IC50 Determination
Objective: To measure the functional potency of this compound and LY293111 in inhibiting LTB4-induced cellular responses.
Materials:
-
Isolated human neutrophils
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
This compound
-
LY293111
-
LTB4
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorometric plate reader or microscope
Procedure:
-
Cell Loading: Isolated human neutrophils are incubated with a fluorescent calcium indicator dye (e.g., Fura-2 AM), which can enter the cells. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.
-
Antagonist Pre-incubation: The dye-loaded cells are then pre-incubated with varying concentrations of the antagonist (this compound or LY293111) for a specific duration.
-
LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4, which binds to its receptor and triggers the release of intracellular calcium.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator dye using a fluorometric plate reader or a fluorescence microscope.
-
Data Analysis: The increase in fluorescence upon LTB4 stimulation is recorded. The inhibitory effect of the antagonist at each concentration is calculated as a percentage of the control response (LTB4 stimulation without antagonist). The IC50 value, the concentration of the antagonist that causes 50% inhibition of the LTB4-induced calcium mobilization, is determined by plotting the percentage of inhibition against the antagonist concentration.
Conclusion
Based on the available in vitro data, this compound is a more potent LTB4 receptor antagonist than LY293111. Its lower Ki and IC50 values suggest that it can achieve a comparable level of receptor blockade at a lower concentration. For researchers focusing specifically on the LTB4 receptor pathway, this compound may be the preferred tool. However, the multifaceted biological profile of LY293111, which includes effects on PPARγ and 5-lipoxygenase, could be advantageous in studies where these additional targets are also of interest. The choice between these two compounds should, therefore, be guided by the specific aims and experimental context of the research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic actions of the second-generation leukotriene B4 receptor antagonist LY293111: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY293111 - Cayman Chemical [bioscience.co.uk]
BIIL-260 Hydrochloride: A Comparative Analysis of Its Selectivity Profile Against Other Leukotriene B4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of BIIL-260 hydrochloride, a potent leukotriene B4 (LTB4) receptor antagonist, with other relevant inhibitors. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a potent and long-acting, orally active antagonist of the leukotriene B4 (LTB4) receptor. It is the active metabolite of the prodrug BIIL-284. BIIL-260 interacts with the LTB4 receptor in a saturable, reversible, and competitive manner, exhibiting high affinity for the LTB4 receptor on isolated human neutrophil cell membranes. Its primary mechanism of action involves blocking the binding of LTB4, a key lipid mediator in inflammatory responses, to its cell surface receptors, thereby mitigating downstream inflammatory signaling cascades.
Comparative Selectivity Data
The following table summarizes the in vitro potency of this compound and other notable LTB4 receptor antagonists. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which are key indicators of a compound's inhibitory potency. Lower values indicate higher potency.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Organism/Cell Type |
| BIIL-260 | LTB4 Receptor | 1.7 | 0.82 | Human Neutrophils |
| Etalocib (LY293111) | LTB4 Receptor | 25 | 20 | Not Specified |
| LY223982 | LTB4 Receptor | - | 13.2 | Not Specified |
| SB-209247 | LTB4 Receptor | 0.78 | 6.6 | Not Specified |
| CP-105696 | LTB4 Receptor | - | 8.42 | Not Specified |
| Amelubant (BIIL 284) | LTB4 Receptor | 221-230 | - | Vital cells and membranes |
Note: While BIIL-284 (Amelubant) is the prodrug for BIIL-260, it exhibits significantly lower affinity for the LTB4 receptor. A comprehensive head-to-head selectivity panel of this compound against a broad range of other receptors and enzymes, such as the Eurofins SafetyScreen44™ panel, is not publicly available at the time of this publication. Such data for the prodrug BIIL-284 has been generated but is not accessible in the public domain.
Signaling Pathway of LTB4 Receptor Antagonism
Leukotriene B4 (LTB4) exerts its pro-inflammatory effects by binding to its G protein-coupled receptors (GPCRs), primarily BLT1 and BLT2. This binding initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of inflammatory cytokines. This compound acts as a competitive antagonist at these receptors, thereby inhibiting the downstream signaling events.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the potency and selectivity of LTB4 receptor antagonists. Specific parameters may vary between individual studies.
Radioligand Binding Assay for LTB4 Receptor (Ki Determination)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the LTB4 receptor.
Methodology:
-
Membrane Preparation: Membranes rich in LTB4 receptors are isolated from a suitable source, such as human neutrophils or cell lines overexpressing the receptor.
-
Incubation: The isolated membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled LTB4 analog (e.g., [³H]LTB4) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand. This is commonly achieved through rapid filtration over glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
LTB4-Induced Intracellular Calcium Mobilization Assay (IC50 Determination)
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by LTB4.
Methodology:
-
Cell Preparation and Dye Loading: Human neutrophils or other suitable cells expressing LTB4 receptors are isolated and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Incubation: The dye-loaded cells are washed and then pre-incubated with varying concentrations of the test compound or a vehicle control for a specified period.
-
LTB4 Stimulation: The cells are then stimulated with a sub-maximal concentration of LTB4 to induce an increase in intracellular calcium.
-
Data Acquisition: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the LTB4-induced calcium response against the concentration of the test compound. The IC50 represents the concentration of the antagonist that causes a 50% reduction in the maximal calcium mobilization induced by LTB4.
Conclusion
This compound is a highly potent LTB4 receptor antagonist, as demonstrated by its low nanomolar Ki and IC50 values in in vitro assays. When compared to other LTB4 receptor antagonists for which data is publicly available, this compound shows comparable or superior potency. A complete understanding of its selectivity profile would be further enhanced by the availability of data from a broad off-target screening panel. The provided experimental workflows offer a foundational understanding of the methodologies used to characterize such inhibitors. Researchers are encouraged to consult the primary literature for specific experimental details relevant to their studies.
A Head-to-Head Comparison of BIIL-260 Hydrochloride and its Prodrug BIIL 284
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the potent leukotriene B4 (LTB4) receptor antagonist, BIIL-260 hydrochloride, and its orally active prodrug, BIIL 284 (also known as amelubant). This analysis is supported by experimental data to inform research and development decisions in the context of inflammatory diseases.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in the inflammatory response, primarily by attracting and activating leukocytes. Antagonism of the LTB4 receptor (BLT1) is a promising therapeutic strategy for a variety of inflammatory conditions. BIIL-260 is a potent and selective LTB4 receptor antagonist. However, to improve its oral bioavailability, a prodrug, BIIL 284, was developed. BIIL 284 is designed to be inactive itself but is converted in the body to the active compound, BIIL-260.[1][2] This guide will dissect the pharmacological profiles of both compounds based on published preclinical data.
Data Presentation
The following tables summarize the key quantitative data for this compound and its prodrug, BIIL 284.
Table 1: In Vitro Activity of BIIL-260 and BIIL 284
| Parameter | BIIL-260 | BIIL 284 (Prodrug) | Notes |
| LTB4 Receptor Binding Affinity (Ki) | 1.7 nM (on isolated human neutrophil cell membranes) | 230 nM (negligible binding) | BIIL-260 shows high affinity for the LTB4 receptor, while the prodrug BIIL 284 has significantly lower affinity.[1][3] |
| Inhibition of LTB4-induced Intracellular Ca2+ Release (IC50) | 0.82 nM (in human neutrophils) | Not reported | BIIL-260 is a potent inhibitor of a key downstream signaling event of LTB4 receptor activation.[1] |
Table 2: In Vivo Efficacy of BIIL 284
| Experimental Model | BIIL 284 (Oral Administration) |
| LTB4-induced Mouse Ear Inflammation (ED50) | 0.008 mg/kg |
| LTB4-induced Transdermal Chemotaxis in Guinea Pigs (ED50) | 0.03 mg/kg |
| LTB4-induced Neutropenia in Monkeys (ED50) | 0.004 mg/kg |
| LTB4-induced Mac-1 Expression in Monkeys (ED50) | 0.05 mg/kg |
ED50: The dose that produces 50% of the maximal effect. Data for BIIL-260 administered orally is not available as it is not the formulation designed for oral delivery.
Metabolic Conversion of BIIL 284
BIIL 284 is a prodrug that undergoes metabolic activation in vivo. Ubiquitous esterases convert BIIL 284 to its active metabolite, BIIL-260. BIIL-260 can be further metabolized, for instance by glucuronidation, to form BIIL 315, which is also an active LTB4 receptor antagonist.[1][2]
LTB4 Signaling Pathway and Antagonism
Leukotriene B4 exerts its pro-inflammatory effects by binding to the BLT1 receptor, a G-protein coupled receptor (GPCR), on the surface of immune cells such as neutrophils. This binding initiates a signaling cascade that leads to chemotaxis, degranulation, and the release of inflammatory mediators. BIIL-260 competitively antagonizes the BLT1 receptor, thereby blocking these downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LTB4 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of BIIL-260 and BIIL 284 to the LTB4 receptor.
-
Method:
-
Membrane Preparation: Membranes were prepared from isolated human neutrophils.
-
Binding Reaction: The membrane preparations were incubated with a known concentration of radiolabeled LTB4 ([3H]LTB4) and varying concentrations of the test compounds (BIIL-260 or BIIL 284).
-
Incubation: The reaction was allowed to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The Ki values were calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
LTB4-Induced Intracellular Calcium Release Assay
-
Objective: To assess the functional antagonism of the LTB4 receptor by measuring the inhibition of LTB4-induced calcium mobilization.
-
Method:
-
Cell Preparation: Human neutrophils were isolated from peripheral blood.
-
Dye Loading: The neutrophils were loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.
-
Treatment: The dye-loaded cells were pre-incubated with varying concentrations of BIIL-260.
-
Stimulation: The cells were then stimulated with a fixed concentration of LTB4.
-
Measurement: The change in intracellular calcium concentration was measured by monitoring the fluorescence of the calcium indicator dye using a fluorometer.
-
Data Analysis: The IC50 value was determined by plotting the percentage of inhibition of the LTB4-induced calcium response against the concentration of BIIL-260.
-
LTB4-Induced Mouse Ear Inflammation Model
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of orally administered BIIL 284.
-
Method:
-
Animal Model: Male NMRI mice were used.
-
Drug Administration: BIIL 284 was administered orally (p.o.) at various doses.
-
Induction of Inflammation: After a specified period, a solution of LTB4 was topically applied to one ear of each mouse to induce inflammation. The contralateral ear received the vehicle as a control.
-
Assessment of Inflammation: After a set time following LTB4 application, the mice were euthanized, and a biopsy punch was used to collect a standardized section of both ears.
-
Measurement: The weight of the ear punch was measured, and the difference in weight between the LTB4-treated and vehicle-treated ears was calculated as a measure of edema (inflammation).
-
Data Analysis: The ED50 value was calculated as the dose of BIIL 284 that caused a 50% reduction in the LTB4-induced ear edema.
-
Summary and Conclusion
The experimental data clearly delineates the roles of this compound and its prodrug, BIIL 284. BIIL-260 is a highly potent LTB4 receptor antagonist in vitro, as demonstrated by its low nanomolar affinity for the receptor and its ability to inhibit downstream signaling. In contrast, the prodrug BIIL 284 exhibits negligible activity at the receptor level.
The key advantage of BIIL 284 lies in its in vivo efficacy following oral administration. Through efficient metabolic conversion to the active form, BIIL-260, it demonstrates potent anti-inflammatory effects in various animal models at very low oral doses. This prodrug strategy successfully overcomes the likely poor oral bioavailability of the active compound, BIIL-260.
For researchers in drug development, the choice between these two compounds is clear:
-
This compound is the ideal tool for in vitro studies investigating the direct effects of LTB4 receptor antagonism.
-
BIIL 284 is the compound of choice for in vivo studies requiring oral administration to assess the therapeutic potential of LTB4 receptor blockade in systemic inflammatory models.
This head-to-head comparison, based on the available preclinical data, underscores the successful application of a prodrug approach to enable the oral delivery of a potent but likely poorly absorbed active pharmaceutical ingredient. However, it is important to note that despite promising preclinical data, the clinical development of BIIL 284 for some indications, such as cystic fibrosis, has faced challenges, highlighting the complexities of translating preclinical anti-inflammatory efficacy to clinical benefit.[4]
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antagonistic Effect of BIIL-260 Hydrochloride on LTB4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BIIL-260 hydrochloride with other prominent leukotriene B4 (LTB4) receptor antagonists. The data presented herein is intended to assist researchers in evaluating the antagonistic efficacy of these compounds through detailed experimental protocols and comparative data analysis.
Leukotriene B4 is a potent inflammatory mediator, exerting its effects through the high-affinity BLT1 and low-affinity BLT2 G protein-coupled receptors.[1] Antagonism of these receptors, particularly BLT1, is a key therapeutic strategy for a range of inflammatory diseases. This compound is a potent and selective LTB4 receptor antagonist, notable for being the active metabolite of the prodrug amelubant (BIIL-284).[2] This guide will delve into the experimental validation of its antagonistic properties in comparison to other well-characterized LTB4 receptor antagonists.
Comparative Analysis of LTB4 Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected LTB4 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity of LTB4 Receptor Antagonists
| Compound | Receptor/Tissue Source | Assay Type | Affinity (Ki/IC50) | Reference |
| This compound | Human Neutrophil Membranes | [³H]LTB4 Binding | Ki: 1.7 nM | [3] |
| Etalocib (LY293111) | Human Neutrophils | [³H]LTB4 Binding | Ki: 25 nM | [1] |
| LY223982 | Human Neutrophils | [³H]LTB4 Binding | IC50: 13.2 nM | [4] |
| CP-105696 | Human Neutrophils | [³H]LTB4 Binding | IC50: 8.42 nM | [5] |
| SB-209247 | Human Polymorphonuclear Leukocytes (PMNs) | [³H]LTB4 Binding | Ki: 0.78 nM | [6] |
Table 2: In Vitro Functional Antagonism of LTB4-Mediated Responses
| Compound | Assay Type | Cell Type | Potency (IC50) | Reference |
| BIIL-260 | LTB4-induced Ca²⁺ Mobilization | Human Neutrophils | 0.82 nM | [3] |
| Etalocib (LY293111) | LTB4-induced Ca²⁺ Mobilization | Not Specified | 20 nM | [1] |
| CP-105696 | LTB4-induced Ca²⁺ Mobilization | Human Monocytes | 940 nM | [5] |
| SB-209247 | LTB4-induced Ca²⁺ Mobilization | Human PMNs | 6.6 nM | [6] |
| LY223982 | LTB4-induced Neutrophil Aggregation | Guinea Pig Neutrophils | 74 nM | [4] |
Key Experimental Protocols
Detailed methodologies for validating the antagonistic effect of compounds on LTB4 receptors are crucial for reproducible and comparable results. Below are protocols for two fundamental assays.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the LTB4 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Isolate human neutrophils from the peripheral blood of healthy donors.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]LTB4 (radiolabeled LTB4), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled LTB4.
3. Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
5. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific [³H]LTB4 binding).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.
LTB4-Induced Calcium Mobilization Assay
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by LTB4.
1. Cell Preparation:
-
Isolate human neutrophils or use a cell line endogenously or recombinantly expressing the LTB4 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.
2. Compound Incubation:
-
Wash the dye-loaded cells to remove any extracellular dye.
-
Incubate the cells with varying concentrations of the test compound or a vehicle control for a predetermined period.
3. LTB4 Stimulation and Data Acquisition:
-
Place the cell plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Add a solution of LTB4 to each well to stimulate the cells.
-
Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
4. Data Analysis:
-
Calculate the magnitude of the calcium response for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the LTB4-induced calcium response.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: LTB4 Receptor Signaling Pathway and Point of Antagonism.
Caption: General Experimental Workflow for LTB4 Antagonist Validation.
Conclusion
This compound demonstrates high-affinity binding to the LTB4 receptor and potent functional antagonism of LTB4-induced cellular responses.[3] When compared to other LTB4 receptor antagonists, this compound exhibits one of the highest binding affinities and functional potencies. The experimental protocols and comparative data provided in this guide offer a framework for the validation and characterization of this compound and other novel LTB4 receptor antagonists, aiding in the development of new anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific inhibition of leukotriene B4-induced neutrophil activation by LY223982 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Cross-Study Analysis of BIIL-260 Hydrochloride's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the anti-inflammatory effects of BIIL-260 hydrochloride, a potent and long-acting antagonist of the leukotriene B4 (LTB4) receptor.[1] BIIL-260 is the active metabolite of the prodrug BIIL-284.[2] This document compares its performance with other LTB4 receptor antagonists and standard anti-inflammatory agents, supported by available experimental data.
Mechanism of Action: Targeting the LTB4 Pathway
Leukotriene B4 is a powerful lipid mediator that plays a central role in the inflammatory cascade. It is a potent chemoattractant for neutrophils, drawing these immune cells to sites of inflammation.[2] The pro-inflammatory effects of LTB4 are mediated through its binding to high-affinity G protein-coupled receptors (GPCRs), primarily the BLT1 receptor, on the surface of leukocytes.[3]
This compound exerts its anti-inflammatory effects by competitively and reversibly binding to the LTB4 receptor, thereby blocking the downstream signaling cascade that leads to inflammation.[1]
Comparative In Vitro Efficacy
The potency of this compound has been evaluated through in vitro assays, primarily focusing on its binding affinity to the LTB4 receptor (Ki) and its ability to inhibit LTB4-induced intracellular calcium mobilization (IC50). The following table summarizes the available data for BIIL-260 and other LTB4 receptor antagonists.
| Compound | Assay | Species | Ki (nM) | IC50 (nM) | Reference |
| BIIL-260 | LTB4 Receptor Binding (Neutrophil Membranes) | Human | 1.7 | - | [1] |
| BIIL-260 | LTB4-induced Ca²⁺ Release (Neutrophils) | Human | - | 0.82 | |
| Etalocib (LY293111) | [³H]LTB4 Binding | - | 25 | - | |
| Etalocib (LY293111) | LTB4-induced Ca²⁺ Mobilization | - | - | 20 | |
| LY223982 | [³H]LTB4 Binding to LTB4 Receptor | - | - | 13.2 | |
| CP-105696 | LTB4-mediated Neutrophil Chemotaxis | Human | - | 5.0 | [4] |
| Unnamed 1,4-benzodioxine derivative | LTB4 Receptor Affinity | - | - | 288 | [5] |
Note: Direct head-to-head comparative studies for all compounds under identical experimental conditions are limited. The data presented is compiled from various sources.
Comparative In Vivo Anti-Inflammatory Effects
The in vivo anti-inflammatory efficacy of BIIL-284, the prodrug of BIIL-260, has been demonstrated in several animal models of inflammation. This section compares the available data for BIIL-284 with standard anti-inflammatory drugs, Indomethacin (B1671933) (an NSAID) and Dexamethasone (B1670325) (a corticosteroid). It is important to note that no studies were identified that directly compared BIIL-284 with these agents in the same experimental setting. The data below is from separate studies using the well-established carrageenan-induced paw edema model in rats.
BIIL-284 Efficacy in Various In Vivo Models
| Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| LTB4-induced Mouse Ear Inflammation | Mouse | Inhibition of Edema | 0.008 | [1] |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Neutrophil Infiltration | 0.03 | [1] |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | 0.004 | [1] |
Indomethacin and Dexamethasone Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route | % Inhibition of Edema (at peak) | Reference |
| Indomethacin | 10 | p.o. | ~54% | |
| Dexamethasone | 0.25 | p.o. | Significant inhibition |
Disclaimer: The lack of direct comparative in vivo studies between BIIL-284 and standard anti-inflammatory drugs like indomethacin and dexamethasone is a significant limitation. The data presented for indomethasone and dexamethasone is representative of their effects in the carrageenan-induced paw edema model but was not generated in a head-to-head comparison with BIIL-284. Therefore, a direct quantitative comparison of in vivo potency cannot be definitively made.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
1. LTB4 Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity (Ki) of a test compound for the LTB4 receptor.
-
Materials:
-
Membrane preparations from cells expressing the LTB4 receptor (e.g., human neutrophils).
-
Radiolabeled LTB4 (e.g., [³H]LTB4).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate a fixed concentration of radiolabeled LTB4 with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium at a specific temperature (e.g., 4°C).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To measure the ability of a test compound to inhibit LTB4-induced increases in intracellular calcium concentration.
-
Materials:
-
Human neutrophils or other cells expressing the LTB4 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
LTB4.
-
Test compound.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium.
-
-
Protocol:
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a sub-maximal concentration of LTB4.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% inhibition of the LTB4-induced calcium response.
-
3. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
1% (w/v) carrageenan solution in sterile saline.
-
Test compound (e.g., BIIL-284).
-
Reference drug (e.g., Indomethacin).
-
Vehicle control.
-
Plethysmometer or digital calipers.
-
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) at a defined time before carrageenan injection (e.g., 60 minutes).
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
-
The percentage inhibition is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion
This compound is a highly potent LTB4 receptor antagonist with strong in vitro activity. Its prodrug, BIIL-284, demonstrates significant anti-inflammatory effects in various in vivo models. While direct comparative data with standard anti-inflammatory agents like NSAIDs and corticosteroids is lacking, the available evidence suggests that targeting the LTB4 pathway is a viable strategy for mitigating inflammation. The detailed experimental protocols provided in this guide offer a framework for further research and comparative studies to fully elucidate the therapeutic potential of this compound and other LTB4 receptor antagonists. Further head-to-head comparative studies are warranted to establish a more definitive clinical positioning for this class of anti-inflammatory agents.
References
- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LTB4 antagonist shows efficacy in rat inflammation model | BioWorld [bioworld.com]
A Comparative Guide to the Differential Effects of BIIL-260 Hydrochloride and 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and therapeutic potential of BIIL-260 hydrochloride, a potent leukotriene B4 (LTB4) receptor antagonist, and 5-lipoxygenase (5-LOX) inhibitors, a class of anti-inflammatory agents that block the synthesis of leukotrienes. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in inflammation and related diseases.
Executive Summary
This compound and 5-lipoxygenase inhibitors both target the leukotriene pathway, a critical mediator of inflammation. However, they do so at distinct points, leading to different pharmacological profiles. This compound is a highly potent and selective antagonist of the LTB4 receptor (BLT1), directly preventing the pro-inflammatory actions of LTB4. In contrast, 5-LOX inhibitors act upstream by blocking the 5-lipoxygenase enzyme, thereby inhibiting the production of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This fundamental difference in their mechanism of action has significant implications for their therapeutic applications and potential side effects.
Mechanism of Action
This compound: A Specific LTB4 Receptor Antagonist
BIIL-260 is the active metabolite of the prodrug BIIL-284 (amelubant).[1][2] It exerts its anti-inflammatory effects by competitively and reversibly binding to the LTB4 receptor 1 (BLT1), a G-protein coupled receptor primarily expressed on the surface of leukocytes, including neutrophils, monocytes, and eosinophils.[2][3] By blocking this receptor, BIIL-260 prevents LTB4 from initiating downstream signaling cascades that lead to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3][4]
5-Lipoxygenase Inhibitors: Broad-Spectrum Leukotriene Synthesis Blockade
5-lipoxygenase inhibitors target the enzyme 5-lipoxygenase, which is a key player in the conversion of arachidonic acid to leukotrienes.[1][5] There are two main classes of 5-LOX inhibitors:
-
Direct 5-LOX Inhibitors (e.g., Zileuton): These compounds, such as zileuton (B1683628), directly bind to and inhibit the 5-lipoxygenase enzyme, preventing the synthesis of all leukotrienes.[1][5]
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors (e.g., Quiflapon, Fiboflapon): FLAP is a nuclear membrane protein that facilitates the interaction between arachidonic acid and 5-LOX.[6] FLAP inhibitors bind to this protein, thereby preventing the synthesis of leukotrienes.[6][7]
The broader mechanism of 5-LOX inhibitors means they can attenuate the effects of both LTB4 and the cysteinyl leukotrienes, which are potent bronchoconstrictors and are involved in increasing vascular permeability.[5]
Signaling Pathway and Point of Intervention
The following diagram illustrates the leukotriene biosynthesis pathway and the distinct points of intervention for this compound and 5-lipoxygenase inhibitors.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound and various 5-lipoxygenase inhibitors.
| Compound | Target | Assay | Potency | Reference(s) |
| This compound | LTB4 Receptor (BLT1) | Receptor Binding (Ki) on human neutrophil membranes | 1.7 nM | [3] |
| LTB4-induced Ca2+ release (IC50) in human neutrophils | 0.82 nM | [3] | ||
| Zileuton | 5-Lipoxygenase | LTB4 biosynthesis (IC50) in human PMNL | 0.4 µM | [8] |
| 5-HETE synthesis (IC50) in rat PMNL | 0.3 µM | [8] | ||
| Quiflapon (MK-591) | FLAP | FLAP Binding (IC50) | 1.6 nM | [7] |
| LT Biosynthesis (IC50) in human PMNLs | 3.1 nM | [7] | ||
| Fiboflapon (GSK2190915) | FLAP | FLAP Binding | 2.9 nM | [9] |
| LTB4 inhibition in human blood (IC50) | 76 nM | [9] |
Preclinical and Clinical Efficacy: A Comparative Overview
| Compound/Class | Preclinical Model(s) | Clinical Indication(s) | Key Findings | Reference(s) |
| BIIL-284 (prodrug of BIIL-260) | LTB4-induced mouse ear inflammation (ED50 = 0.008 mg/kg p.o.)LTB4-induced transdermal chemotaxis in guinea pigs (ED50 = 0.03 mg/kg p.o.) | Rheumatoid Arthritis | No statistically significant improvement in ACR20 response compared to placebo. | [2][3] |
| Cystic Fibrosis | Trial terminated early due to a higher incidence of respiratory serious adverse events in the treatment group. | [10] | ||
| Zileuton (5-LOX Inhibitor) | Arachidonic acid-induced mouse ear edema (ED50 = 31 mg/kg)Rat pleural Arthus reaction (attenuated inflammatory cell accumulation) | Asthma | Significant improvement in FEV1 and reduction in asthma symptoms. | [8][11] |
| Aspirin-exacerbated respiratory disease | May decrease the necessity for sinus surgeries. | [12] |
Experimental Protocols
LTB4 Receptor Binding Assay (for this compound)
This protocol is a generalized representation based on methodologies for characterizing LTB4 receptor antagonists.[3][13]
Methodology:
-
Membrane Preparation: Human neutrophils are isolated from peripheral blood. The cells are then homogenized, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a constant concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of this compound. The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 4°C).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters, representing the bound [3H]LTB4, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50). The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.[13]
5-Lipoxygenase Product Biosynthesis Assay (for Zileuton)
This protocol is a generalized representation based on methodologies for characterizing 5-LOX inhibitors.[8][14]
Methodology:
-
Cell Culture and Treatment: Human polymorphonuclear leukocytes (PMNLs) or other cells expressing 5-lipoxygenase (e.g., HEK293 cells transfected with 5-LOX) are cultured.[14] The cells are then pre-incubated with various concentrations of zileuton or a vehicle control.
-
Stimulation of Leukotriene Synthesis: The cells are stimulated with a calcium ionophore, such as A23187, to trigger the release of arachidonic acid from the cell membrane and initiate the 5-lipoxygenase pathway.
-
Quantification of Leukotrienes: After a defined incubation period, the reaction is stopped, and the cell supernatant is collected. Leukotrienes, such as LTB4, are extracted from the supernatant. The concentration of LTB4 is then quantified using a sensitive method like an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of LTB4 synthesis inhibition at each zileuton concentration is calculated relative to the vehicle control. The IC50 value, the concentration of zileuton that inhibits 50% of LTB4 biosynthesis, is then determined.
Discussion and Conclusion
The choice between this compound and a 5-lipoxygenase inhibitor depends on the specific research question and the desired pharmacological effect.
This compound offers high potency and selectivity for the LTB4 receptor. This makes it an excellent tool for dissecting the specific roles of LTB4 in inflammatory processes without affecting the actions of cysteinyl leukotrienes. Its targeted mechanism may also translate to a more favorable side-effect profile in certain therapeutic contexts. However, clinical trials with its prodrug, BIIL-284, have yielded disappointing results in rheumatoid arthritis and cystic fibrosis, suggesting that LTB4 antagonism alone may not be sufficient to treat these complex inflammatory diseases.[2][10]
5-lipoxygenase inhibitors , by blocking the entire leukotriene pathway, offer a broader anti-inflammatory effect. This can be advantageous in conditions where both LTB4 and cysteinyl leukotrienes play a significant pathological role, such as in asthma.[11] The clinical success of zileuton in asthma management underscores the therapeutic potential of this approach.[11] However, the broader mechanism of action may also lead to off-target effects. Additionally, some studies suggest that certain 5-LOX inhibitors may have off-target effects on prostaglandin (B15479496) transport.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 6. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of 5-lipoxygenase inhibitors and leukotriene receptor antagonists in the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of BIIL-260 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of BIIL-260 hydrochloride, a compound for research use only. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on established best practices for the disposal of research-grade chemicals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it as a potentially hazardous substance. Always wear appropriate Personal Protective Equipment (PPE) when managing this compound.
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a dust mask or a respirator.
II. Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the nature of the chemical you are handling.
| Property | Value |
| Molecular Formula | C₃₀H₃₁ClN₂O₃ |
| Molecular Weight | 503.04 g/mol |
| Appearance | Solid |
| Solubility | Information not available |
III. Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a certified environmental waste management service.
Step 1: Segregation and Containment
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Place the solid this compound waste into a designated, leak-proof, and chemically compatible container. The original product container, if in good condition, is often a suitable choice.
-
Ensure the container is kept closed at all times except when adding waste.
Step 2: Labeling
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure incompatible chemicals are not stored in close proximity.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal service to schedule a pickup.
-
Follow their specific procedures for waste collection requests.
Alternative Procedure (Neutralization - Use with Extreme Caution):
For hydrochloride salts, neutralization of the acidic component is a potential pre-treatment step, but this should only be performed by trained personnel and in strict accordance with local regulations.
-
Dilution: In a well-ventilated fume hood, dissolve the solid this compound in a large volume of water.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution. The reaction is complete when fizzing stops.
-
pH Verification: Use pH paper or a pH meter to confirm that the solution's pH is within a neutral range (typically 6-8).
-
Collection: Even after neutralization, the resulting solution should be collected in a labeled hazardous waste container for disposal, as the organic component of the molecule may still be considered a pollutant.
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.
Safeguarding Your Research: Essential Safety and Handling Protocols for BIIL-260 Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of BIIL-260 hydrochloride, a potent leukotriene B(4) receptor antagonist with noted anti-inflammatory properties.[1] Adherence to these protocols is essential to ensure the safety of researchers and the integrity of experimental outcomes. This compound is classified as a skin and eye irritant, may cause an allergic skin reaction, and is toxic to aquatic life.[2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious disposable gloves (e.g., Nitrile).[3] Use proper glove removal technique.[4] | To prevent skin contact and potential skin irritation or allergic reactions.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[4] | To protect against splashes and eye irritation.[2] |
| Skin and Body Protection | Laboratory coat. Consider disposable clothing for extensive handling.[3] | To prevent contamination of personal clothing. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or dust. | To avoid inhalation of particles, especially if the compound is in powder form. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is donned correctly.
-
Weighing and Aliquoting:
-
Handle solid forms carefully to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Use:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[1]
Disposal Plan
Waste Characterization:
-
This compound is considered hazardous waste due to its toxicity to aquatic life.[2]
Disposal Procedures:
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated hazardous waste container.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.
-
Waste Collection: Follow your institution's and local regulations for the collection and disposal of hazardous chemical waste. Ensure waste containers are properly labeled.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
